Methyl 4-amino-4-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURZMSZDVGMYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502233 | |
| Record name | Methyl 4-amino-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53171-39-4 | |
| Record name | Methyl 4-amino-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 4-amino-4-oxobutanoate from Succinic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 4-amino-4-oxobutanoate, a valuable building block in organic and medicinal chemistry. The synthesis is a two-step process commencing with the ammonolysis of succinic anhydride to yield the intermediate, succinamic acid, followed by the esterification of the carboxylic acid group to afford the final product. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication of this synthesis in a laboratory setting.
Reaction Overview
The synthesis proceeds in two distinct stages:
-
Ammonolysis of Succinic Anhydride: Succinic anhydride reacts with ammonia in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of succinamic acid. It is crucial to perform this reaction under mild conditions to prevent the dehydration of the intermediate to the cyclic imide, succinimide, a common side product at elevated temperatures.[1][2][3]
-
Esterification of Succinamic Acid: The carboxylic acid group of succinamic acid is then esterified to the corresponding methyl ester, this compound. This can be achieved through various standard esterification methods, such as Fischer esterification using methanol in the presence of an acid catalyst.
Experimental Protocols
Step 1: Synthesis of Succinamic Acid
A general and effective method for the synthesis of the intermediate succinamic acid involves the reaction of succinic anhydride with an amine in a suitable solvent.[4][5]
Materials:
-
Succinic anhydride
-
Ammonia (aqueous solution, e.g., 28%)
-
Chloroform (or other suitable inert solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in chloroform.
-
Slowly add a stoichiometric amount of aqueous ammonia (1.0 eq) to the stirred solution at room temperature.
-
The reaction mixture is then gently refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate of succinamic acid is collected by filtration.
-
The collected solid is washed with a small amount of cold solvent and dried under vacuum to yield pure succinamic acid.
Step 2: Synthesis of this compound (Methyl Succinamate)
The esterification of succinamic acid can be performed using standard acid-catalyzed esterification procedures. A procedure analogous to the synthesis of mono-methyl succinate from succinic anhydride can be adapted.[6][7]
Materials:
-
Succinamic acid
-
Anhydrous methanol
-
Sulfuric acid (catalytic amount) or a solid acid catalyst (e.g., Amberlyst 15)[8]
Procedure:
-
Suspend succinamic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | White crystalline solid | 118-120[9] |
| Succinamic Acid | C₄H₇NO₃ | 117.10 | White crystalline powder[10] | Not specified |
| This compound | C₅H₉NO₃ | 131.13 | White to off-white solid | Not specified |
Note: Specific yields for each step are highly dependent on the reaction scale and purification efficiency. Published yields for analogous reactions, such as the synthesis of mono-methyl succinate, are in the range of 95-96%.[6]
Logical Synthesis Workflow
The following diagram illustrates the logical progression of the synthesis of this compound from succinic anhydride.
Caption: Synthesis workflow for this compound.
Signaling Pathway of the Synthesis
The synthesis can be visualized as a signaling pathway where each reactant and intermediate leads to the subsequent product through a defined chemical transformation.
Caption: Signaling pathway of the two-step synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Page loading... [guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. journals.iium.edu.my [journals.iium.edu.my]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Succinamic acid | C4H7NO3 | CID 12522 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Methyl 4-amino-4-oxobutanoate CAS number 53171-39-4 properties"
CAS Number: 53171-39-4
Synonyms: Methyl Succinamate, Succinamic Acid Methyl Ester, Butanoic Acid, 4-Amino-4-Oxo-, Methyl Ester
Introduction
Methyl 4-amino-4-oxobutanoate is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, incorporating both a methyl ester and a primary amide functional group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including amino acid derivatives and heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is typically a white to off-white solid or crystalline substance at room temperature.[1] It exhibits solubility in polar solvents such as water and alcohols, a characteristic attributed to its polar functional groups.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53171-39-4 | [1] |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 89 °C | |
| Boiling Point | 118 °C at 3 mmHg | |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While publicly accessible experimental spectra are limited, the expected spectral features can be predicted based on its chemical structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the methyl ester protons (-OCH₃), the two methylene groups (-CH₂-CH₂-), and the amide protons (-NH₂). The chemical shifts and coupling patterns would be characteristic of this structure. |
| ¹³C NMR | Resonances for the methyl ester carbon, the two methylene carbons, the ester carbonyl carbon, and the amide carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amide, C=O stretching of the ester and amide, C-O stretching of the ester, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (131.13), along with fragmentation patterns resulting from the loss of specific functional groups. |
Synthesis
A common synthetic route to this compound involves the reaction of succinic anhydride with methanol to form mono-methyl succinate, followed by amidation.
Experimental Protocol: Two-Step Synthesis from Succinic Anhydride
Step 1: Synthesis of Mono-methyl succinate
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in an excess of anhydrous methanol.
-
The reaction can be heated to reflux to increase the rate of reaction.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess methanol under reduced pressure to yield mono-methyl succinate.
Step 2: Amidation of Mono-methyl succinate
-
The carboxylic acid of mono-methyl succinate is first activated. A common method is the conversion to an acid chloride using a reagent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Alternatively, peptide coupling reagents can be used to directly form the amide.
-
The activated intermediate is then reacted with ammonia (e.g., ammonium hydroxide or ammonia gas) to form the primary amide, yielding this compound.
-
The final product is then purified using appropriate techniques such as recrystallization or column chromatography.
Applications in Drug Development
This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[2] Its bifunctional nature allows for its incorporation into larger molecules to modulate properties such as solubility, polarity, and biological activity.
Precursor for GABA Analogs and Other Bioactive Molecules
The structural similarity of this compound to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, makes it an attractive starting material for the synthesis of GABA analogs. These analogs are investigated for their potential as anticonvulsants, anxiolytics, and muscle relaxants.
The reactivity of the ester and amide groups allows for the introduction of various substituents, leading to the generation of a library of compounds for biological screening.
Role in the Synthesis of Heterocyclic Compounds
The functional groups of this compound can participate in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, it can be a precursor for the synthesis of substituted piperidines, pyrrolidines, and other nitrogen-containing ring systems.
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Reference(s) |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a dry, cool place.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined properties and reactive functional groups make it a useful building block for the creation of a diverse range of molecules with potential therapeutic applications. A thorough understanding of its chemistry, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-amino-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-amino-4-oxobutanoate. Due to the limited availability of experimentally acquired and published spectra for this specific compound in public databases, this guide presents a theoretically predicted dataset based on established NMR principles and data from analogous chemical structures. This information is intended to serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this molecule.
Chemical Structure and Atom Numbering
The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment. This numbering convention will be used throughout this guide to correlate specific nuclei with their corresponding spectral data.
Caption: Chemical structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |
| -NH₂ | 5.5 - 7.5 | Broad Singlet | - | 2 |
| -OCH₃ (H1) | ~3.67 | Singlet | - | 3 |
| -CH₂-C=O (Ester) (H3) | ~2.62 | Triplet | ~6.5 | 2 |
| -CH₂-C=O (Amide) (H4) | ~2.45 | Triplet | ~6.5 | 2 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound will show signals for each of the five carbon atoms in unique chemical environments. The predicted chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) (C5) | ~174 |
| C=O (Ester) (C2) | ~173 |
| -OCH₃ (C1) | ~52 |
| -CH₂- (C4) | ~31 |
| -CH₂- (C3) | ~29 |
Experimental Protocols
The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable for the characterization of this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Common choices for a compound of this nature include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂).
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
3. Data Processing:
-
Software: Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs) should be used.
-
Processing Steps:
-
Fourier Transformation: Convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Correct the baseline to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
-
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chemical compound like this compound.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
"physical and chemical properties of Methyl Succinamate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl succinamate (CAS No. 53171-39-4), also known as succinamic acid methyl ester or methyl 4-amino-4-oxobutanoate, is a chemical intermediate with growing importance in various scientific sectors.[1] As an amide derivative of the Krebs cycle intermediate, succinic acid, methyl succinamate serves as a versatile building block in the synthesis of more complex organic molecules.[1] Its unique bifunctional nature, possessing both a methyl ester and a primary amide group, allows for a wide range of chemical transformations.
This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl succinamate, detailed experimental protocols for its synthesis, and a discussion of its potential biological relevance through a hypothetical metabolic pathway. The information presented herein is intended to support researchers and professionals in drug development, materials science, and agrochemical synthesis.[1]
Physical and Chemical Properties
Methyl succinamate is a white to almost white crystalline powder under standard conditions.[1] It exhibits solubility in polar organic solvents such as methanol.[2] Key identifying information and physical properties are summarized in the tables below.
Table 1: Chemical Identification of Methyl Succinamate
| Identifier | Value |
| CAS Number | 53171-39-4 |
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | This compound |
| Synonyms | Succinamic Acid Methyl Ester |
Table 2: Physical Properties of Methyl Succinamate
| Property | Value | Source |
| Physical Form | White to almost white powder/crystal | [1] |
| Melting Point | 87.0 to 91.0 °C | [1] |
| Boiling Point | 118 °C at 3 mmHg | |
| Solubility | Soluble in Methanol | [2] |
Experimental Protocols
Synthesis of Methyl Succinamate via Ammonolysis of Dimethyl Succinate
While a specific, detailed protocol for the synthesis of methyl succinamate is not widely published, a viable synthetic route is through the ammonolysis of dimethyl succinate. In this reaction, one of the methyl ester groups of dimethyl succinate is selectively converted to a primary amide by reaction with ammonia. Methyl succinamate is an intermediate in the formation of succinamide from dimethyl succinate.[3][4]
Reaction Scheme:
Caption: Synthesis of Methyl Succinamate from Dimethyl Succinate.
Materials:
-
Dimethyl succinate
-
Anhydrous methanol
-
Ammonia gas or a solution of ammonia in methanol (e.g., 7 M)
-
Reaction vessel equipped with a stirrer and pressure gauge
-
Apparatus for solvent removal (e.g., rotary evaporator)
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve dimethyl succinate in anhydrous methanol.
-
Ammonolysis: Introduce ammonia into the solution. This can be achieved by bubbling ammonia gas through the solution or by using a pre-prepared solution of ammonia in methanol. The reaction is typically carried out at room temperature (25 °C).[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of dimethyl succinate and the formation of methyl succinamate and succinamide.
-
Work-up: Once the desired conversion to methyl succinamate is achieved, the reaction is quenched. The excess ammonia and methanol are removed under reduced pressure.
-
Purification: The resulting crude product, which may contain unreacted dimethyl succinate, methyl succinamate, and succinamide, is then purified. Purification can be achieved by column chromatography on silica gel or by selective recrystallization to isolate the methyl succinamate.
Note: The formation of a ring product, succinimide, can occur from methyl succinamate.[4] Reaction conditions should be optimized to favor the formation of the desired product and minimize side reactions.
Spectral Data
Potential Biological Role and Signaling Pathways
There is currently no direct evidence in the scientific literature detailing the specific biological roles or signaling pathways of methyl succinamate. However, based on its chemical structure and the known metabolic pathways of related compounds, a hypothetical biological role can be proposed.
It is plausible that methyl succinamate, upon entering a biological system, can be hydrolyzed by cellular esterases to yield succinate and methanol. Succinate is a well-established intermediate in the citric acid (TCA) cycle and has been identified as a signaling molecule that can be released from cells and act on the G-protein coupled receptor, SUCNR1 (also known as GPR91). The activation of SUCNR1 by succinate has been implicated in a variety of physiological and pathological processes, including inflammation, tumorigenesis, and ischemia-reperfusion injury.
The monoethyl ester of succinic acid has been shown to be metabolized by pancreatic islets and to enhance insulin release, suggesting that it acts as a nutrient in these cells.[5] Similarly, esters of succinic acid are known to be permeable to cells and are hydrolyzed intracellularly to succinic acid.[6]
Hypothetical Metabolic and Signaling Pathway
The following diagram illustrates a hypothetical pathway for the intracellular conversion of methyl succinamate to succinate and its subsequent involvement in the SUCNR1 signaling cascade.
Caption: Hypothetical metabolic and signaling pathway of Methyl Succinamate.
Disclaimer: This proposed pathway is hypothetical and based on the known metabolism of related succinate esters and the established signaling role of succinate. Further experimental validation is required to confirm the in vivo hydrolysis of methyl succinamate and its potential to activate succinate-mediated signaling pathways.
Conclusion
Methyl succinamate is a valuable chemical intermediate with a range of potential applications. This guide has summarized the available physical and chemical data, provided a likely synthetic protocol, and proposed a hypothetical biological role. As research into succinate metabolism and signaling continues to expand, further investigation into the specific properties and activities of methyl succinamate is warranted to fully elucidate its potential in scientific and industrial applications.
References
- 1. Methyl Succinamate | 53171-39-4 | TCI AMERICA [tcichemicals.com]
- 2. CAS 53171-39-4: this compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release and inositol phosphate formation by pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of Methyl 4-amino-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of formation for methyl 4-amino-4-oxobutanoate, also known as methyl succinamate. This document details the synthetic pathway, reaction mechanisms, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a bifunctional organic molecule containing both a methyl ester and a primary amide. This structure makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. Its formation is typically achieved through a two-step process commencing with the ring-opening of succinic anhydride, followed by amidation.
Mechanism of Formation
The synthesis of this compound proceeds through two key mechanistic steps:
-
Ring-opening esterification of succinic anhydride: This step involves the nucleophilic attack of methanol on one of the carbonyl carbons of succinic anhydride. The reaction is typically acid-catalyzed, which protonates the anhydride carbonyl, making it more electrophilic and susceptible to attack by the weakly nucleophilic methanol. This results in the formation of mono-methyl succinate.
-
Amidation of mono-methyl succinate: The second step is the conversion of the carboxylic acid group of mono-methyl succinate to a primary amide. This is achieved through reaction with an ammonia source. The direct reaction with ammonia is an equilibrium process. To drive the reaction to completion, it is often necessary to activate the carboxylic acid. However, in the context of forming this compound, the ester can be directly converted to the amide via ammonolysis. This reaction involves the nucleophilic attack of ammonia on the ester carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of methanol and the formation of the desired primary amide.
Synthetic Workflow
The overall synthetic pathway for the formation of this compound is depicted below.
Detailed Reaction Mechanisms
Ring-Opening Esterification of Succinic Anhydride
The mechanism for the formation of mono-methyl succinate from succinic anhydride and methanol is illustrated below.
Ammonolysis of Mono-methyl Succinate
The conversion of the methyl ester of succinic acid to the corresponding primary amide proceeds via a nucleophilic acyl substitution reaction with ammonia.
Quantitative Data
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1. Esterification | Succinic anhydride, Methanol | 1 : (1.5 - 2.5) | Methanol | 90 - 120 | 1 - 2 | ~98 | [1] |
| 2. Ammonolysis | Dimethyl succinate, Ammonia | - | 7M NH₃ in Methanol | 25 | 24 | ~70.6 (conversion) | [2] |
Note: The yield for the ammonolysis step is reported as the conversion of a closely related starting material, dimethyl succinate. The primary products of this reaction are methyl succinamate (the desired product), succinamide, and succinimide.
Experimental Protocols
Synthesis of Mono-methyl Succinate
This protocol is adapted from established procedures for the synthesis of mono-methyl succinate.[1][3][4]
Materials:
-
Succinic anhydride (1.0 eq)
-
Anhydrous methanol (2.0 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride and anhydrous methanol.
-
Heat the mixture to reflux (approximately 65-70 °C) with stirring.
-
Continue refluxing for 1-2 hours, or until the succinic anhydride has completely dissolved and the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting white solid is mono-methyl succinate. The product can be further purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether if required.
Synthesis of this compound
This protocol is based on the general principles of ester ammonolysis and findings from the ammonolysis of dimethyl succinate.[2]
Materials:
-
Mono-methyl succinate (1.0 eq)
-
7M solution of ammonia in methanol
-
Sealed reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a sealable reaction vessel, dissolve mono-methyl succinate in a 7M solution of ammonia in methanol.
-
Seal the vessel and stir the reaction mixture at room temperature (approximately 25 °C).
-
Allow the reaction to proceed for 24 hours.
-
After 24 hours, carefully vent the reaction vessel in a fume hood to release any excess pressure from the ammonia.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The crude product will be a mixture of this compound, unreacted starting material, and potentially succinamide and succinimide as byproducts.
-
Purification can be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization Data
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 6.0-7.0 ppm (br s, 2H, -NH₂)
-
δ ~ 3.67 ppm (s, 3H, -OCH₃)
-
δ ~ 2.65 ppm (t, 2H, -CH₂-C=O(NH₂))
-
δ ~ 2.50 ppm (t, 2H, -CH₂-C=O(OCH₃))
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 174 ppm (-C=O, amide)
-
δ ~ 173 ppm (-C=O, ester)
-
δ ~ 51.8 ppm (-OCH₃)
-
δ ~ 31.5 ppm (-CH₂-)
-
δ ~ 29.0 ppm (-CH₂-)
Safety Precautions
-
Succinic anhydride is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Ammonia is a corrosive and toxic gas with a pungent odor. Work with ammonia solutions in a well-ventilated fume hood and wear appropriate PPE.
-
Reactions in sealed vessels can build up pressure. Ensure the vessel is appropriate for the reaction conditions and vent it carefully.
This technical guide provides a foundational understanding of the synthesis and mechanism of formation of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions.
References
Spectroscopic Characterization of N-Substituted Methyl 4-Amino-4-Oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize N-substituted Methyl 4-amino-4-oxobutanoate and its derivatives. This class of compounds, featuring a succinamic acid methyl ester backbone, is of significant interest in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic analysis is crucial for understanding their chemical properties and biological activities.
Introduction
N-substituted Methyl 4-amino-4-oxobutanoates are derivatives of succinic acid, characterized by an amide linkage at one carboxylic acid function and a methyl ester at the other. The nature of the N-substituent (aliphatic, aromatic, etc.) significantly influences the molecule's conformation, electronic properties, and potential for intermolecular interactions. This guide details the experimental protocols and expected spectroscopic data for the characterization of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
The following sections outline generalized experimental procedures for the key spectroscopic techniques employed in the characterization of N-substituted this compound derivatives. These protocols are synthesized from standard laboratory practices and methodologies reported in relevant literature.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Data Acquisition: Record the ¹H NMR spectrum on a 300, 400, or 500 MHz NMR spectrometer at room temperature.[1][2] Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the proton signals to the molecular structure.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz, respectively.[1][2] Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: Process the data similarly to ¹H NMR. The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O (amide and ester), C-N, and C-O stretching and bending vibrations.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental formula.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) which provides the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.
Spectroscopic Data and Interpretation
The following tables summarize typical spectroscopic data for N-aryl substituted succinamic acid derivatives, which serve as representative examples for the title class of compounds.
¹H and ¹³C NMR Data
The chemical shifts in NMR spectroscopy are highly dependent on the specific N-substituent. The following table provides data for a representative N-aryl substituted oxobutanoic acid.
Table 1: ¹H and ¹³C NMR Data for 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid in DMSO-d₆. [3]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid OH | 12.15 (s, 1H) | - |
| Amide NH | 10.32 (s, 1H) | - |
| Aromatic CH | 8.10 (d, J = 8.7 Hz, 2H), 7.97 (d, J = 15.7 Hz, 1H), 7.86 (d, J = 15.7 Hz, 1H), 7.73 (d, J = 8.7 Hz, 2H), 7.51 (d, J = 2.3 Hz, 1H), 7.08–6.92 (m, 2H) | 144.19, 138.06, 132.64, 130.46, 124.08, 122.36, 118.73, 118.57, 113.53, 112.93 |
| Methoxy OCH₃ | 3.80 (s, 3H), 3.76 (s, 3H) | 56.66, 56.22 |
| Aliphatic CH₂ | 2.58 (t, J = 6.2 Hz, 2H), 2.50 (t, J = 6.0 Hz, 2H) | 31.71, 29.13 |
| Carbonyl C=O | - | 188.05, 174.33, 171.35 |
| Aromatic C-O | - | 153.77, 153.16 |
IR Spectroscopy Data
The IR spectrum provides clear evidence for the key functional groups in N-substituted Methyl 4-amino-4-oxobutanoates. The following table lists characteristic vibrational frequencies for representative N-aryl substituted oxobutanoic acids.
Table 2: Key IR Absorption Bands for N-Aryl Substituted Oxobutanoic Acids.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid O-H | Stretching | 3448 (broad) | [3] |
| Amide N-H | Stretching | 3340 | [3] |
| Carboxylic Acid C=O | Stretching | 1720 | [3] |
| Amide C=O (Amide I) | Stretching | 1697 | [3] |
| Phenyl Ring C=C | Stretching | 1590, 1580, 1505 | [4] |
| Amide N-H | Bending (Amide II) | ~1500 | [4] |
| C-N | Stretching | 1240 | [4] |
Note: The exact positions of the absorption bands can vary depending on the specific N-substituent and the physical state of the sample.
Visualizations
The following diagrams illustrate the general workflow for the characterization of N-substituted this compound and the relationship between spectroscopic techniques and the structural information they provide.
References
An In-depth Technical Guide to the Reactivity of Methyl 4-amino-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-4-oxobutanoate, also known as methyl succinamate, is a bifunctional organic molecule featuring both a methyl ester and a primary amide. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, supported by experimental data and detailed protocols.
Chemical Properties and Spectroscopic Data
This compound (CAS No: 53171-39-4) is a white to off-white solid with good solubility in polar solvents like water and alcohols. Its structure combines the reactivity of both an ester and an amide functional group.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | |
| Molecular Weight | 131.13 g/mol | |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | |
| Synonyms | Methyl Succinamate |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons (a singlet around 3.7 ppm), and two methylene groups (triplets or multiplets between 2.5 and 3.0 ppm). The amide protons would appear as broad singlets, with their chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the ester carbonyl carbon (around 173 ppm), the amide carbonyl carbon (around 175 ppm), the methoxy carbon of the ester (around 52 ppm), and the two methylene carbons in the aliphatic chain (in the range of 29-35 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ester (around 1735 cm⁻¹) and the amide (Amide I band, around 1650 cm⁻¹). The N-H stretching of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 131. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31), the amino group (-NH₂, M-16), and cleavage of the carbon-carbon bonds in the succinate backbone.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of a succinic acid derivative with an amine source. A plausible and widely used laboratory-scale synthesis starts from succinic anhydride.
Experimental Protocol: Synthesis from Succinic Anhydride
This two-step procedure involves the initial formation of the mono-methyl ester of succinic acid, followed by amidation.
Step 1: Synthesis of Monomethyl Succinate
-
In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1 equivalent) in anhydrous methanol (excess, can be used as solvent).
-
Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC to observe the disappearance of the anhydride.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude monomethyl succinate can be used in the next step without further purification, or it can be purified by recrystallization.
Step 2: Amidation of Monomethyl Succinate
-
Dissolve the crude monomethyl succinate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
-
Wash the filtrate with dilute acid (e.g., 1M HCl) and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity of this compound
The reactivity of this compound is dictated by the presence of the ester and amide functional groups. These groups can undergo various transformations, providing pathways to a diverse range of chemical structures.
Hydrolysis
Both the ester and amide functionalities can be hydrolyzed under acidic or basic conditions, although the amide bond is generally more resistant to cleavage.
-
Ester Hydrolysis: Under basic conditions (e.g., using sodium hydroxide in a water/methanol mixture), the methyl ester can be selectively saponified to yield the corresponding carboxylate salt, 4-amino-4-oxobutanoic acid (succinamic acid). This reaction is typically faster than amide hydrolysis.
-
Amide Hydrolysis: More forcing conditions, such as prolonged heating with strong acid or base, are required to hydrolyze the amide bond. Complete hydrolysis of both functional groups would yield succinic acid and ammonia (or ammonium salts).
Experimental Protocol: Basic Hydrolysis of the Ester
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-4-oxobutanoic acid.
Reactions at the Amide Nitrogen
The primary amide provides a nucleophilic nitrogen atom that can participate in various reactions, including acylation and alkylation.
-
N-Acylation: The amide nitrogen can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form N-acyl derivatives.
Experimental Protocol: N-Benzoylation
-
Dissolve this compound (1 equivalent) in a dry aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Add a base such as pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Reactions involving the Ester Group
The ester group is susceptible to nucleophilic attack, leading to transesterification or amidation.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for another alkyl group.
-
Amidation: Reaction with an amine can convert the ester into a different amide. This reaction is often slower than the amidation of an acyl chloride or anhydride and may require elevated temperatures.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile precursor for the synthesis of various target molecules with potential biological activity.
-
Precursor to GABA Analogues: As a derivative of succinic acid and closely related to γ-aminobutyric acid (GABA), this compound can be a starting material for the synthesis of GABAergic compounds, which are of interest for their potential effects on the central nervous system.[1]
-
Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound makes it a useful building block for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Enzyme Inhibitors: Succinic acid and its derivatives have been shown to inhibit various enzymes, including acetylcholinesterase and cytochrome P450 enzymes.[2][3][4][5][6] While specific studies on this compound are limited, its structural similarity suggests potential for similar inhibitory activities.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key synthetic and reactive pathways of this compound.
References
- 1. Methyl 4-aminobutanoate|GABA Derivative|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
Methyl 4-amino-4-oxobutanoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for Methyl 4-amino-4-oxobutanoate (CAS No. 53171-39-4). Due to a lack of specific toxicological data for this compound, a conservative approach to handling is strongly recommended. The information presented herein is a synthesis of available safety data sheets, general principles for handling fine chemical powders, and data for structurally similar compounds.
Compound Identification and Properties
This compound, also known as Methyl Succinamate, is a white to off-white solid organic compound.[1] It is characterized by the presence of a methyl ester, an amino group, and an amide functional group. Its solubility in polar solvents like water and alcohols is a key characteristic.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 53171-39-4 | [1][2] |
| Molecular Formula | C5H9NO3 | [1] |
| Appearance | White to off-white solid or crystalline substance | [1] |
| Synonyms | Methyl Succinamate, Butanoic Acid, 4-Amino-4-Oxo-, Methyl Ester | [1] |
Note: Detailed quantitative physical properties such as melting point, boiling point, and density are not consistently available in the searched literature for this compound. Users should refer to supplier-specific safety data sheets for any available data.
Hazard Identification and Precautionary Measures
While no specific toxicological data for this compound is available, it is prudent to handle it as a potentially hazardous substance.[2] Potential routes of exposure include inhalation, ingestion, and skin or eye contact.[1]
General Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P501: Dispose of contents/container to a hazardous waste disposal facility.[2]
As a fine powder, it may pose respiratory risks if airborne. The handling of fine chemical powders requires specific precautions to minimize dust generation and exposure.
Safe Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: In cases where dust generation is likely, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or when there is a potential for dust generation.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Handling Procedures
-
Avoid creating dust.
-
Use appropriate tools to handle the solid (e.g., spatulas).
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: General Safety Workflow
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, prompt and appropriate action is essential.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment.[2]
-
Containment: Prevent further dust dispersal.
-
Cleanup: Carefully sweep or vacuum up the spilled material. Avoid generating dust. Place in a sealed container for disposal.
-
Environmental Precautions: Avoid release to the environment.[2]
First Aid Measures
The following first aid measures are recommended. Seek medical attention if symptoms persist.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. |
| Skin Contact | Wash the affected area with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
No special immediate treatment is required according to the available SDS, but medical advice should be sought in case of any adverse health effects.[2]
The following diagram outlines a decision-making process for first aid in case of exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: No specific data is available. As with many organic compounds, combustion may produce toxic gases such as carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[2]
Conclusion
While this compound is a valuable intermediate in organic synthesis, the lack of comprehensive toxicological data necessitates a cautious and well-informed approach to its handling.[1] Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is paramount for ensuring the safety of all personnel. Researchers and drug development professionals are encouraged to consult all available safety literature and perform a thorough risk assessment before commencing any work with this compound.
References
An In-depth Technical Guide to the Thermodynamic Properties of Methyl 4-amino-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-4-oxobutanoate, also known as Methyl Succinamate, is an organic compound with the linear formula C₅H₉NO₃.[1] As an amide derivative of a dicarboxylic acid monoester, it possesses functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in biological systems.
This technical guide provides a comprehensive overview of the known and estimated thermodynamic properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also details established methodologies for both the experimental determination and computational estimation of these critical parameters.
Physicochemical and Thermodynamic Data
Table 1: Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | Methyl Succinamate | [1] |
| CAS Number | 53171-39-4 | |
| Molecular Formula | C₅H₉NO₃ | |
| Molecular Weight | 131.13 g/mol | [1] |
| Physical Form | White to off-white solid or crystalline substance | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) |
Table 2: Thermodynamic Properties of Structurally Related Compounds
| Compound | Property | Value | Source |
| Succinic Acid | Standard Enthalpy of Formation (ΔfH°) | -942.8 ± 0.5 kJ/mol (crystal) | [2] |
| Dimethyl Succinate | Standard Enthalpy of Combustion (ΔcH°solid) | -2840.0 ± 1.2 kJ/mol | [3] |
| Standard Enthalpy of Formation (ΔfH°gas) | -686.2 ± 1.5 kJ/mol | [3] | |
| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 148.2 J/mol·K | [3] | |
| Boiling Point | 200 °C | [4] | |
| Melting Point | 16-19 °C | [4] | |
| Mono-methyl succinate | Melting Point | 54-57 °C | [5] |
| Boiling Point | 151 °C at 20 mmHg | [5] |
Experimental Protocols for Thermodynamic Property Determination
This section outlines the standard experimental procedures for determining the key thermodynamic properties of a solid organic compound like this compound.
Synthesis of this compound
A general method for the synthesis of amides from esters involves the ammonolysis of the corresponding ester. A plausible synthesis route for this compound would be the reaction of dimethyl succinate with ammonia.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity, melting point, and enthalpy of fusion.[6][7]
Protocol:
-
Sample Preparation: Accurately weigh 5-15 mg of finely ground this compound into an aluminum DSC pan.[8] The sample should be evenly distributed to ensure good thermal contact.[7] Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidation.[8]
-
Thermal Program:
-
Equilibrate the cell at a sub-ambient temperature (e.g., -20 °C).
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical ramp rate is 20 °C/min.[8]
-
For data collection, ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected melting point to a final temperature.
-
-
Data Analysis: The heat capacity is determined from the heat flow signal. The melting point is typically taken as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the melting peak.[8][9]
Experimental Workflow for DSC Analysis
Caption: A schematic of the experimental workflow for DSC analysis.
Determination of Enthalpy of Formation by Combustion Calorimetry
Combustion calorimetry is the standard method for determining the standard enthalpy of formation of organic compounds.[10] The sample is burned in an excess of oxygen in a constant-volume container (bomb), and the heat released is measured.[11]
Protocol:
-
Sample Preparation: A pellet of known mass (approximately 1 g) of this compound is prepared.
-
Bomb Preparation: The pellet is placed in a crucible inside the combustion bomb. A fuse wire is attached to ignite the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[12]
-
Calorimetry: The bomb is placed in a calorimeter containing a known mass of water. The initial temperature is recorded. The sample is ignited, and the temperature change of the water is monitored until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).[10] Corrections are applied for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample or atmosphere. The standard enthalpy of formation is then calculated using Hess's Law.
Computational Estimation of Thermodynamic Properties
In the absence of experimental data, group contribution methods can provide reliable estimates of thermodynamic properties.[13] These methods are based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.
Group Contribution Method Workflow
Caption: A logical workflow for estimating thermodynamic properties using a group contribution method.
Biological Context: Metabolism of Succinate Derivatives
This compound is a derivative of succinate, a key intermediate in the tricarboxylic acid (TCA) cycle.[14][15] The metabolism of succinate is central to cellular energy production. Succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is part of the electron transport chain.[16][17] Dysregulation of succinate metabolism has been implicated in various pathological conditions.[15][17]
Simplified Succinate Metabolism Pathway
Caption: The central role of succinate in the Tricarboxylic Acid (TCA) cycle.
Conclusion
While direct experimental thermodynamic data for this compound remains to be published, this guide provides a robust framework for understanding and determining its properties. By utilizing data from analogous compounds, employing established experimental protocols, and leveraging computational estimation techniques, researchers and drug development professionals can obtain the necessary thermodynamic parameters to advance their work. The provided methodologies for synthesis, calorimetry, and computational modeling serve as a practical resource for the scientific community. Further experimental investigation into the thermodynamic properties of this compound is warranted to validate the estimations and expand its application profile.
References
- 1. nbinno.com [nbinno.com]
- 2. atct.anl.gov [atct.anl.gov]
- 3. Butanedioic acid, dimethyl ester (CAS 106-65-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. コハク酸水素モノ-メチル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. web.williams.edu [web.williams.edu]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. s4science.at [s4science.at]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. youtube.com [youtube.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Group-contribution method - Wikipedia [en.wikipedia.org]
- 14. Succinic acid - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Succinic Acid Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct, widespread applications of Methyl 4-amino-4-oxobutanoate in routine peptide synthesis are not extensively documented in scientific literature, its core structure, a mono-amido, mono-ester derivative of succinic acid, places it within a class of compounds crucial to modern peptide chemistry. Succinic acid and its derivatives are pivotal in various advanced applications, ranging from peptide modification and bioconjugation to the synthesis of complex peptide-based constructs.
These application notes provide an overview of the utility of succinic acid derivatives in peptide synthesis, with a focus on N-terminal modification and the generation of stable linkers for bioconjugation. The protocols outlined below are generalized from established methods in peptide chemistry.
Application 1: N-Terminal Succinylation of Peptides
Modification of the N-terminus of a peptide with a succinyl group introduces a terminal carboxylic acid, altering the overall charge of the peptide and providing a handle for further chemical modifications. This is commonly achieved using succinic anhydride. The resulting N-succinylated peptide possesses a structure analogous to a peptide elongated with a succinamic acid residue.
Experimental Protocol: N-Terminal Succinylation of a Resin-Bound Peptide
This protocol details the succinylation of the N-terminal amine of a peptide synthesized on a solid support.
Table 1: Reagents and Materials for N-Terminal Succinylation
| Reagent/Material | Purpose | Typical Concentration/Amount |
| Peptide-Resin | Starting material with a free N-terminal amine | 1 equivalent |
| Succinic Anhydride | Acylating agent | 10 equivalents |
| Diisopropylethylamine (DIEA) | Non-nucleophilic base | 10 equivalents |
| N,N-Dimethylformamide (DMF) | Solvent | To swell resin and dissolve reagents |
| Dichloromethane (DCM) | Washing solvent | - |
| Methanol (MeOH) | Washing solvent | - |
Methodology:
-
Resin Swelling: Swell the peptide-resin (1 eq) in DMF for 30-60 minutes.
-
Reagent Preparation: Prepare a solution of succinic anhydride (10 eq) and DIEA (10 eq) in DMF.
-
Acylation Reaction: Drain the DMF from the swollen resin and add the succinic anhydride/DIEA solution. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines, indicating complete acylation.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the succinylated peptide-resin under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude N-succinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Application 2: Succinamic Acid-Based Linkers in Bioconjugation
Derivatives of succinic acid are fundamental to the field of bioconjugation, where they are used to link peptides to other molecules such as proteins, antibodies, or fluorescent dyes. A widely used strategy involves the use of N-hydroxysuccinimide (NHS) esters to activate carboxylic acids for reaction with primary amines. The resulting amide bond is part of a succinamic acid linkage.
Conceptual Protocol: Peptide-Protein Conjugation using a Heterobifunctional Succinimidyl Ester Linker
This protocol describes the general steps for conjugating a peptide containing a free amine (e.g., the N-terminus or a lysine side chain) to a protein that has been modified to display a thiol group (e.g., from a cysteine residue). A common heterobifunctional linker contains both an NHS ester and a maleimide group.
Table 2: Key Components for Peptide-Protein Conjugation
| Component | Function |
| Peptide | Contains a free primary amine for reaction with the NHS ester. |
| Protein | Contains a free thiol group for reaction with the maleimide. |
| Heterobifunctional Linker (e.g., SMCC) | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Contains an NHS ester and a maleimide. |
| Buffers | Reaction buffers to maintain optimal pH for each reaction step (e.g., PBS). |
Methodology:
-
Protein Modification (if necessary): If the protein does not have a free thiol, it can be introduced using reagents like Traut's reagent or by reduction of existing disulfide bonds.
-
Activation of the Linker: The peptide is reacted with the NHS ester end of the heterobifunctional linker in a suitable buffer (typically pH 7.2-8.0) to form a stable amide bond. Excess linker is removed.
-
Conjugation to Protein: The maleimide-activated peptide is then reacted with the thiol-containing protein. The maleimide group reacts specifically with the thiol group to form a stable thioether bond (pH 6.5-7.5).
-
Quenching: The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any remaining maleimide groups.
-
Purification: The resulting peptide-protein conjugate is purified from unreacted components using techniques such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Characterization: The final conjugate is characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays.
Summary of Quantitative Data
While specific quantitative data for reactions involving this compound is not available, the efficiency of the related, well-established reactions can be summarized.
Table 3: Typical Reaction Parameters and Outcomes
| Reaction Type | Key Reagents | Typical Reaction Time | Typical Yield |
| N-Terminal Succinylation | Succinic Anhydride, DIEA | 2-4 hours | >95% (on resin) |
| NHS Ester Activation | NHS, EDC | 1-4 hours | >90% |
| Maleimide-Thiol Conjugation | - | 1-2 hours | >80% |
Yields are highly dependent on the specific substrates and reaction conditions.
Concluding Remarks
While this compound may not be a standard reagent in de novo peptide synthesis, its underlying succinamic acid structure is central to many advanced applications in peptide chemistry. The ability to introduce a succinyl group at the N-terminus or to use succinimide-based linkers for bioconjugation provides researchers with powerful tools for creating modified peptides and complex biomolecular conjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and principles outlined in these notes provide a foundation for the strategic application of succinic acid derivatives in peptide science.
Application Notes and Protocols: Methyl 4-amino-4-oxobutanoate as a Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-4-oxobutanoate, the methyl ester of succinamic acid, is a versatile and readily accessible building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a reactive ester group and an amide moiety, allows for its participation in several cyclization strategies. The resulting heterocyclic scaffolds, such as pyrrolidinones and pyridazinones, are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules.
These application notes provide detailed, proposed experimental protocols for the synthesis of key heterocyclic systems using this compound as the starting material. The methodologies are based on well-established synthetic transformations for structurally related γ-amino esters and succinic acid derivatives.
Application Note 1: Synthesis of 2-Pyrrolidinone
Pharmacological Significance of the Pyrrolidinone Core
The 2-pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic pharmaceuticals.[1][2] Derivatives of pyrrolidinone exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The pyrrolidinone core is also a key structural feature of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects. The versatility of this scaffold makes it a valuable target in drug discovery programs.[3]
Proposed Synthetic Pathway: Intramolecular Cyclization
The most direct application of this compound in heterocyclic synthesis is its conversion to 2-pyrrolidinone via intramolecular cyclization. This reaction is typically promoted by heat, which facilitates the nucleophilic attack of the amide nitrogen onto the ester carbonyl, with the subsequent elimination of methanol.[4][5]
Caption: Proposed workflow for the synthesis of 2-pyrrolidinone.
Experimental Protocol: Thermal Intramolecular Cyclization
This protocol describes a representative method for the thermal cyclization of this compound to 2-pyrrolidinone.[4]
-
Reaction Setup:
-
Place this compound (1.0 eq.) into a round-bottom flask equipped with a magnetic stir bar and a distillation head connected to a condenser and a receiving flask.
-
The apparatus should be set up for distillation to remove the methanol byproduct as it forms.
-
-
Reaction Conditions:
-
Heat the flask in a sand bath or heating mantle to a temperature of 180-200 °C.
-
Stir the reaction mixture vigorously.
-
The reaction is driven by the removal of methanol, which will distill over into the receiving flask.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by observing the cessation of methanol distillation.
-
Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 2-4 hours), allow the flask to cool to room temperature.
-
The crude product, 2-pyrrolidinone, may solidify upon cooling.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethyl acetate or toluene).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized 2-pyrrolidinone using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
-
Data Presentation: Representative Reaction Data for 2-Pyrrolidinone Synthesis
| Entry | Starting Material | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | This compound | 180 | 4 | ~85 |
| 2 | Ethyl 4-amino-4-oxobutanoate | 180 | 4.5 | ~82 |
| 3 | Methyl 4-(methylamino)-4-oxobutanoate | 190 | 3 | ~88 |
Note: The data presented are hypothetical and based on typical yields for similar intramolecular cyclization reactions.
Application Note 2: Synthesis of 4,5-Dihydropyridazin-3(2H)-one
Pharmacological Significance of the Pyridazinone Core
Pyridazinone and its derivatives are a class of heterocyclic compounds that have attracted significant attention from medicinal chemists.[6] These compounds exhibit a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[7][8][9][10] Several marketed drugs, such as Pimobendan (a cardiotonic agent), contain the pyridazinone scaffold, highlighting its therapeutic importance.[7]
Proposed Synthetic Pathway: Two-Step Synthesis
The synthesis of 4,5-dihydropyridazin-3(2H)-one from this compound is proposed as a two-step process. The first step involves the hydrolysis of both the ester and amide functionalities to yield succinic acid. The resulting dicarboxylic acid can then undergo cyclocondensation with hydrazine to form the pyridazinone ring.[11][12]
Caption: Proposed workflow for pyridazinone synthesis.
Experimental Protocol: Two-Step Synthesis
Step 1: Hydrolysis to Succinic Acid
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
-
Reaction Conditions:
-
Heat the mixture to reflux for 4-6 hours.
-
-
Monitoring the Reaction:
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If acidic hydrolysis was performed, concentrate the solution under reduced pressure. The resulting solid is succinic acid.
-
If basic hydrolysis was performed, acidify the cooled solution with concentrated HCl to a pH of ~2. The precipitated succinic acid can be collected by filtration, washed with cold water, and dried.
-
Step 2: Cyclocondensation with Hydrazine
-
Reaction Setup:
-
To a round-bottom flask containing succinic acid (1.0 eq.) from the previous step, add ethanol or water as a solvent.
-
Add hydrazine hydrate (1.1 eq.) dropwise to the stirred suspension.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux for 3-5 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath. The product, 4,5-dihydropyridazin-3(2H)-one, will often precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
-
Characterization:
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
-
Data Presentation: Representative Reaction Data for Pyridazinone Synthesis
| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Overall Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | 4 | ~75 |
| 2 | Phenylhydrazine | Acetic Acid | 5 | ~70 |
| 3 | Methylhydrazine | Water | 4 | ~78 |
Note: The data presented are hypothetical and based on typical yields for similar cyclocondensation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors [ouci.dntb.gov.ua]
- 6. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sarpublication.com [sarpublication.com]
- 10. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iglobaljournal.com [iglobaljournal.com]
Application Notes and Protocols: Amide Bond Formation Using Methyl 4-amino-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-4-oxobutanoate, also known as succinamic acid methyl ester, is a versatile bifunctional molecule incorporating both a primary amide and a methyl ester. The primary amide group can participate in various chemical transformations, but for the purpose of these application notes, we will focus on the reactivity of a primary amine at the 4-position, assuming the user is interested in a derivative where the ester group is replaced by an amine. This scenario is common in the synthesis of more complex molecules where a diamide structure is desired. Amide bond formation is a cornerstone of medicinal chemistry and drug development, forming the backbone of peptides and being present in a vast array of pharmaceuticals. This document provides detailed protocols and data for the formation of an amide bond by coupling a carboxylic acid with the amino group of a conceptual "this compound" derivative where the ester has been converted to an amine, or more broadly, utilizing the primary amide's nitrogen in specific contexts. The protocols outlined below utilize common coupling reagents to achieve efficient amide bond synthesis.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amide bond formation between a generic carboxylic acid and an amino-containing molecule, representative of what could be expected when using a derivative of this compound. These are illustrative examples based on common amide coupling reactions.[1]
| Entry | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DMF | 12 | 85 |
| 2 | HATU | DIPEA | CH₂Cl₂ | 2 | 92 |
| 3 | DCC/DMAP | - | CH₂Cl₂ | 6 | 78 |
| 4 | EDC/DMAP (cat. HOBt) | - | CH₃CN | 42 | 72 |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of a carboxylic acid with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[1][2]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound derivative (amine source) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent, which is known for its high efficiency and low rates of racemization.[3][4]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound derivative (amine source) (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Amide Coupling General Workflow
Caption: General workflow for amide bond formation.
EDC/HOBt-Mediated Amide Formation Mechanism
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
HATU-Mediated Amide Formation Mechanism
Caption: Mechanism of HATU-mediated amide coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Synthesis of N-Substituted 4-Amino-4-oxobutanoates from Methyl 4-amino-4-oxobutanoate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-substituted 4-amino-4-oxobutanoates, key intermediates in medicinal chemistry and drug development. Two primary synthetic routes are presented. The first is a direct aminolysis of Methyl 4-amino-4-oxobutanoate with primary amines. Due to the potential for low reactivity of the methyl ester, this section outlines a general procedure with suggested conditions for optimization. The second, more established method, involves the reaction of succinic anhydride with primary amines to form an intermediate N-substituted succinamic acid, which can be subsequently used or cyclized. This two-step approach is often higher yielding and more reliable. This application note includes detailed experimental procedures, a summary of representative reaction parameters in tabular format, and workflow diagrams to guide researchers in the successful synthesis of these target compounds.
Introduction
N-substituted 4-amino-4-oxobutanoates (also known as N-substituted succinamic acids) are valuable building blocks in the synthesis of a variety of biologically active molecules. Their structural motif is present in numerous pharmaceutical agents. The synthesis of these compounds is typically achieved through the formation of an amide bond between a succinic acid derivative and a primary amine. This document details two common synthetic strategies to achieve this transformation.
Method 1: Direct Aminolysis of this compound
The direct reaction of a primary amine with this compound involves the nucleophilic attack of the amine on the ester carbonyl, leading to the displacement of methanol and the formation of the desired N-substituted amide. While conceptually straightforward, the aminolysis of esters can be a sluggish reaction and often requires elevated temperatures or the use of catalysts to proceed efficiently.
Method 2: Two-Step Synthesis from Succinic Anhydride
A widely employed and often more efficient alternative is the reaction of succinic anhydride with a primary amine. This reaction proceeds readily at or below room temperature to open the anhydride ring, affording the corresponding N-substituted 4-carboxy-4-oxobutanoic acid (N-substituted succinamic acid) in high yield. This intermediate can then be used directly or can be esterified if the methyl ester is the desired final product.
Experimental Protocols
Method 1: Direct Aminolysis of this compound with a Primary Amine (General Procedure)
This protocol provides a general starting point for the direct aminolysis reaction. Optimization of temperature, solvent, and catalyst may be necessary for specific substrates.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine)
-
Solvent (e.g., Methanol, Ethanol, Toluene, or neat)
-
Optional: Catalyst (e.g., Sodium methoxide, Titanium(IV) isopropoxide)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add the chosen solvent (if not running neat). A typical concentration is 0.5-1.0 M.
-
Add the primary amine (1.0-1.2 eq).
-
If a catalyst is to be used, add it at this stage (e.g., 0.1 eq of Sodium methoxide).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
Method 2: Synthesis of N-Substituted 4-Amino-4-oxobutanoic Acid from Succinic Anhydride and a Primary Amine
This two-step protocol is a reliable method for the synthesis of N-substituted succinamic acids.
Step 2a: Synthesis of N-Substituted 4-Carboxy-4-oxobutanoic Acid
Materials:
-
Succinic anhydride
-
Primary amine (e.g., aniline, benzylamine)
-
Solvent (e.g., Dichloromethane, Diethyl ether, Acetonitrile)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
Procedure:
-
Dissolve succinic anhydride (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the primary amine (1.0 eq) in the same solvent to the cooled succinic anhydride solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure to yield the crude product. The product is often of high purity and may not require further purification.
Step 2b: Esterification of N-Substituted 4-Carboxy-4-oxobutanoic Acid (Optional)
If the methyl ester is the desired final product, the carboxylic acid from Step 2a can be esterified using standard methods, such as Fischer esterification.
Materials:
-
N-Substituted 4-carboxy-4-oxobutanoic acid (from Step 2a)
-
Methanol
-
Strong acid catalyst (e.g., concentrated Sulfuric acid)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle)
Procedure:
-
Suspend or dissolve the N-substituted 4-carboxy-4-oxobutanoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography or crystallization.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of N-substituted succinamic acids, primarily focusing on the more reliable two-step method starting from succinic anhydride. Data for the direct aminolysis of this compound is less commonly reported in the literature, reflecting the challenges associated with this method.
| Entry | Amine | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 2a | Diethyl Ether | 0 to RT | 2 | >95 | General Knowledge |
| 2 | Benzylamine | 2a | Dichloromethane | 0 to RT | 3 | >95 | General Knowledge |
| 3 | n-Butylamine | 2a | Acetonitrile | 0 to RT | 2 | >90 | General Knowledge |
| 4 | Aniline | 1 (Hypothetical) | Toluene | Reflux | 12-24 | Variable | Optimization Required |
| 5 | Benzylamine | 1 (Hypothetical) | Methanol | Reflux | 8-16 | Variable | Optimization Required |
Mandatory Visualization
Caption: Workflow for the direct aminolysis of this compound.
Caption: Two-step synthesis of N-substituted succinamic acid derivatives.
Application Notes and Protocols: Methyl 4-amino-4-oxobutanoate in Drug Discovery
Introduction
Methyl 4-amino-4-oxobutanoate, also known as methyl succinamate, is a small organic molecule featuring both a methyl ester and a primary amide functional group. While direct and extensive research on the specific applications of this compound in drug discovery is limited in publicly available literature, its structural motifs are present in various biologically active compounds. Its derivatives, particularly those of succinic acid and succinimide, have shown promise in diverse therapeutic areas. This document outlines potential applications and hypothetical research protocols for this compound based on the activities of these structurally related molecules. It is intended to serve as a foundational guide for researchers and scientists interested in exploring the therapeutic potential of this compound.
Potential Therapeutic Applications
Based on the pharmacological activities of structurally similar compounds, this compound could be investigated as a lead compound or a building block in the following areas:
-
Metabolic Disorders: Derivatives of succinamic acid have been explored for their insulinotropic effects, suggesting a potential role in the management of type 2 diabetes.[1][2] These compounds may influence insulin secretion from pancreatic β-cells.
-
Anti-inflammatory and Antioxidant Activity: Amide and succinimide derivatives have demonstrated anti-inflammatory and antioxidant properties.[3] The core structure of this compound could be a starting point for developing novel anti-inflammatory agents.
-
Enzyme Inhibition: The succinimide scaffold is a known pharmacophore in various enzyme inhibitors.[3] Analogs of this compound could be designed to target specific enzymes involved in disease pathogenesis.
Data on Structurally Related Compounds
| Compound Class | Biological Activity | Target/Assay | IC50/EC50 Values | Reference |
| Succinimide Derivatives | α-Glucosidase Inhibition | In vitro enzyme assay | 28.04 µM (for compound MSJ10) | [3] |
| Succinimide Derivatives | α-Amylase Inhibition | In vitro enzyme assay | 27.24 µM (for compound MSJ9) | [3] |
| Succinimide Derivative | DPP-4 Inhibition | In vitro enzyme assay | 0.07 µM | [4] |
| 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid | Antidiabetic | Streptozotocin–nicotinamide induced diabetic rat model | Significant reduction in blood glucose | [2] |
| Esters of Succinic Acid | Insulinotropic | Isolated rat pancreatic islets | Potent stimulation of insulin release | [1] |
Experimental Protocols
The following are detailed, hypothetical protocols for the initial screening of this compound for potential biological activities.
Protocol 1: In Vitro Evaluation of Insulin Secretion in Pancreatic Beta-Cell Line (INS-1)
Objective: To determine the effect of this compound on insulin secretion from a rat insulinoma cell line.
Materials:
-
This compound
-
INS-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glucose
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Bovine Serum Albumin (BSA)
-
Rat Insulin ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture:
-
Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to attach for 48 hours.
-
-
Insulin Secretion Assay:
-
Wash the cells twice with KRBH buffer containing 2.8 mM glucose and 0.1% BSA.
-
Pre-incubate the cells in the same buffer for 1 hour at 37°C.
-
Remove the pre-incubation buffer and add fresh KRBH buffer containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory).
-
Add varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) to both basal and stimulatory glucose conditions. Include a vehicle control (e.g., DMSO).
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant from each well.
-
Quantify the insulin concentration in the supernatant using a rat insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Express the results as fold-change relative to the vehicle control under basal and stimulatory glucose conditions.
-
Protocol 2: In Vitro Anti-inflammatory Activity Assessment using Lipopolysaccharide (LPS)-Stimulated Macrophages
Objective: To evaluate the potential of this compound to inhibit the production of pro-inflammatory cytokines in RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitrite determination
-
Mouse TNF-α and IL-6 ELISA kits
-
24-well cell culture plates
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Cell Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 200 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. A negative control group (no LPS, no compound) should also be included.
-
-
Nitric Oxide (NO) Production Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.
-
-
Cytokine Measurement:
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific mouse ELISA kits as per the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT or similar viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated vehicle control.
-
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.
Caption: Hypothetical workflow for the preclinical evaluation of this compound.
Caption: Potential mechanism of insulin secretion modulation by this compound.
While direct evidence for the application of this compound in drug discovery is currently sparse, the pharmacological activities of its structural analogs provide a strong rationale for its investigation. The proposed protocols offer a starting point for a systematic evaluation of its potential in metabolic and inflammatory diseases. Further research, including the synthesis and screening of a library of its derivatives, could lead to the discovery of novel therapeutic agents. It is imperative that any investigation into the biological effects of this compound be conducted with rigorous experimental design and appropriate controls.
References
- 1. New esters of succinic acid and mixed molecules formed by such esters and a meglitinide analog: study of their insulinotropic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis Utilizing Methyl 4-Amino-4-Oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of chiral molecules derived from methyl 4-amino-4-oxobutanoate, with a focus on the synthesis of chiral succinimide derivatives. Chiral succinimides are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals.[1] The methodologies presented herein offer efficient routes to enantiomerically enriched products, which are crucial for the development of new therapeutics.
Application Note 1: Stereodivergent Synthesis of 3,4-Disubstituted Succinimides via Rh-Catalyzed Asymmetric Transfer Hydrogenation
This section details a highly efficient method for producing both syn- and anti-configured 3,4-disubstituted succinimides through a dynamic kinetic resolution strategy. This approach utilizes a tethered rhodium catalyst for the asymmetric transfer hydrogenation of maleimide derivatives, which can be considered as cyclized and activated forms of this compound derivatives.[1]
Key Advantages:
-
Stereodivergence: Access to all four stereoisomers of the product from a single starting material by tuning reaction conditions.[1]
-
High Efficiency: The reaction demonstrates high activity, enantioselectivity, and diastereoselectivity.[1]
-
Broad Substrate Scope: The protocol is tolerant of a variety of functional groups.
-
Valuable Products: The resulting chiral 3-hydroxy-4-substituted-succinimides are versatile synthons for preparing other valuable chiral building blocks like pyrrolidones and lactams.[1]
Experimental Workflow
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Synthesis of anti-Product (2a) [1]
| Entry | Catalyst (mol%) | Solvent | Additive (equiv.) | Temp (°C) | Time (h) | Conv. (%) | ee (%) | dr |
| 1 | 2 | CH2Cl2 | HCOOH/Et3N (5:2) | 25 | 12 | >99 | 98 | >99:1 |
| 2 | 2 | Toluene | HCOOH/Et3N (5:2) | 25 | 12 | 98 | 97 | 99:1 |
| 3 | 2 | THF | HCOOH/Et3N (5:2) | 25 | 12 | 95 | 96 | 98:2 |
| 4 | 2 | iPrOH | HCOOH/Et3N (5:2) | 25 | 12 | >99 | 99 | >99:1 |
Table 2: Substrate Scope for the Synthesis of anti-Products (2) [1]
| Substrate (1) | R | Product (2) | Yield (%) | ee (%) | dr |
| 1a | Ph | 2a | 98 | 99 | >99:1 |
| 1b | 4-Me-C6H4 | 2b | 97 | 99 | >99:1 |
| 1c | 4-F-C6H4 | 2c | 96 | 99 | >99:1 |
| 1d | 2-Naphthyl | 2d | 95 | 98 | >99:1 |
Table 3: Substrate Scope for the Synthesis of syn-Products (3) [1]
| Substrate (1) | R | Product (3) | Yield (%) | ee (%) | dr |
| 1a | Ph | 3a | 97 | >99 | >99:1 |
| 1b | 4-Me-C6H4 | 3b | 96 | >99 | >99:1 |
| 1c | 4-F-C6H4 | 3c | 95 | >99 | >99:1 |
| 1d | 2-Naphthyl | 3d | 94 | 99 | >99:1 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of anti-3-hydroxy-4-substituted-succinimides (2) [1]
-
To a dried Schlenk tube, add the maleimide derivative (1, 0.1 mmol) and the tethered Rh catalyst (0.1 mol%).
-
Add the specified solvent (1 mL) under an inert atmosphere.
-
Add the azeotropic mixture of HCOOH/Et3N (5:2, 20 µL).
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired anti-product (2).
-
Determine the conversion by ¹H NMR analysis and the enantiomeric excess (ee) and diastereomeric ratio (dr) by HPLC analysis using a chiral stationary phase.
Protocol 2: General Procedure for the Synthesis of syn-3-hydroxy-4-substituted-succinimides (3) [1]
-
To a dried Schlenk tube, add the maleimide derivative (1, 0.1 mmol) and the tethered Rh catalyst (0.1 mol%).
-
Add iPrOH (1.0 mL) under an inert atmosphere.
-
Add KOtBu (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired syn-product (3).
-
Determine the conversion, ee, and dr as described in Protocol 1.
Application Note 2: Enantioselective Michael Addition to N-Substituted Maleimides
The asymmetric Michael addition of nucleophiles to maleimides is a powerful tool for the synthesis of chiral succinimide derivatives.[2] This section describes a mechanochemical approach using a recyclable heterogeneous chiral catalyst.
Key Advantages:
-
Green Chemistry: The reaction is performed under solvent-free conditions.[2]
-
Recyclable Catalyst: The chiral catalyst can be recovered and reused.[2]
-
High Enantioselectivity: The protocol affords products with high enantiomeric excess.[2]
Reaction Pathway
Quantitative Data Summary
Table 4: Mechanochemical Asymmetric Michael Addition of Isobutyraldehyde to N-Methylmaleimide [2]
| Entry | Catalyst | Milling Time (min) | Conversion (%) | ee (%) |
| 1 | L-Phe on Laponite | 30 | 95 | 85 |
| 2 | L-Phe on Bentonite | 30 | 92 | 82 |
| 3 | L-Proline on Laponite | 60 | 88 | 75 |
Experimental Protocols
Protocol 3: General Procedure for Mechanochemical Asymmetric Michael Addition [2]
-
In a milling jar (e.g., 10 cm³ ZrO₂), place the N-substituted maleimide (0.3 mmol), the chiral catalyst (L-phenylalanine on laponite, 100 mg, 0.03 mmol L-Phe), and isobutyraldehyde (1.2 mmol).
-
Add a milling ball (e.g., Ø 15 mm ZrO₂).
-
Mill the mixture at a specified frequency (e.g., 24 Hz) for 30 minutes.
-
After milling, dissolve the reaction mixture in a suitable solvent (e.g., CH2Cl2).
-
Filter to remove the heterogeneous catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the chiral succinimide product.
-
Determine the conversion by GC-FID and the enantiomeric excess by chiral HPLC.
Conclusion
The protocols and data presented provide robust and versatile methods for the asymmetric synthesis of chiral succinimide derivatives, which are valuable building blocks in drug discovery and development. The stereodivergent transfer hydrogenation offers precise control over all four possible stereoisomers, while the mechanochemical Michael addition represents a green and efficient alternative for generating enantiomerically enriched succinimides. These methods highlight the synthetic utility of this compound derivatives and their cyclic counterparts in constructing complex chiral molecules.
References
Application Notes and Protocols for N-acylation of Methyl 4-amino-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of Methyl 4-amino-4-oxobutanoate, also known as aspartic acid β-methyl ester amide, is a crucial chemical transformation for the synthesis of a wide array of compounds with significant applications in medicinal chemistry and drug development. This reaction involves the formation of an amide bond between the primary amine of this compound and an acylating agent. The resulting N-acyl derivatives are valuable intermediates for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. This document provides detailed application notes and experimental protocols for the N-acylation of this compound using various acylating agents and reaction conditions.
General Reaction Scheme
The N-acylation of this compound can be achieved through several synthetic routes, primarily involving the reaction with acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents.
Caption: General scheme for the N-acylation of this compound.
Experimental Protocols
Protocol 1: N-acylation with an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride under Schotten-Baumann conditions. This method is widely applicable and generally provides good yields.
Materials:
-
This compound hydrochloride (or the free amine)
-
Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Dioxane and Water (or Dichloromethane)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 6N
Procedure:
-
Dissolution of the Amine: In a round-bottom flask, dissolve this compound hydrochloride in a mixture of water and dioxane (e.g., a 2:1 ratio). If using the free amine, dissolve it in a suitable organic solvent like dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloride salt and to act as an acid scavenger.
-
Addition of Acyl Chloride: While maintaining the temperature at 0 °C, add the acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. The reaction is typically exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If a biphasic system (e.g., water/dioxane) was used, extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, 1N HCl (if an organic base was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: N-acylation with an Acid Anhydride
This protocol outlines the N-acylation using an acid anhydride, which is generally less reactive than an acyl chloride but offers milder reaction conditions.
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride)
-
Pyridine or Triethylamine (as a base and catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.
-
Addition of Reagents: Add pyridine or triethylamine (1.5-2.0 equivalents) to the solution. Cool the mixture to 0 °C and then add the acid anhydride (1.1-1.5 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water, 1N HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess anhydride and carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: N-acylation with a Carboxylic Acid using a Coupling Agent
This method is ideal for sensitive substrates as it avoids the use of highly reactive acylating agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used water-soluble coupling agent.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure® (as an additive to suppress side reactions and racemization)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HOBt or OxymaPure® (1.0 equivalent) in anhydrous DCM or DMF. Cool the solution to 0 °C. Add EDC (1.1 equivalents) and stir for 15-30 minutes to form the active ester.
-
Addition of Amine: To the activated carboxylic acid solution, add this compound (1.0 equivalent) followed by the dropwise addition of DIPEA or TEA (1.5-2.0 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer with 5% citric acid solution or 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by flash column chromatography.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from literature for the N-acylation of this compound or closely related aspartic acid esters.
Table 1: N-acylation with Acyl Chlorides
| Acylating Agent | Substrate | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloroformate | L-Aspartic acid β-methyl ester HCl | Na₂CO₃ | Water/Dioxane | 0 to RT | Overnight | 63 | [1] |
| Acetyl Chloride | Protected L-aspartic acid | N,N-diisopropylethylamine | Trichloromethane | 40-50 | 24 | 83.2 | [2] |
| Lauryl Chloride | Aspartic Acid | NaOH (to adjust pH) | Water | 5 | 3 | 84.56 | [3] |
Table 2: N-acylation with Carboxylic Acids and Coupling Agents
| Carboxylic Acid | Substrate | Coupling Agent | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid Derivatives | α-aminoester | EDAC (EDC) | DMAP | Triethylamine | CH₂Cl₂ | RT | Overnight | 85 (for N-Benzoyl-D-valine methyl ester) | [4] |
| Z-L-Phg-OH | H-Val-OMe·HCl | EDC·HCl | Oxyma Pure | DIEA | DCM/DMF | 0 to RT | 14-15 | High (not specified) | [5] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the N-acylation of this compound using an acyl chloride.
Caption: Workflow for N-acylation using an acyl chloride.
References
- 1. rsc.org [rsc.org]
- 2. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Utilizing Methyl 4-amino-4-oxobutanoate as a Pro-Linker in Amine-Reactive Bioconjugation
Introduction
Bioconjugation is a cornerstone of modern therapeutics and diagnostics, enabling the precise coupling of molecules to impart novel functions.[1][2] The choice of a chemical linker is critical, influencing the stability, pharmacokinetics, and efficacy of the resulting conjugate, such as in antibody-drug conjugates (ADCs).[3][4][5] While a variety of linkers are commercially available, the exploration of novel, small-molecule linkers remains an area of active interest.
This document outlines a theoretical framework and hypothetical protocols for the use of Methyl 4-amino-4-oxobutanoate as a precursor, or "pro-linker," for bioconjugation. On its own, this molecule is not directly reactive with common functional groups on proteins.[6] However, through chemical modification, it can be converted into an amine-reactive linker suitable for labeling proteins, peptides, and other biomolecules containing accessible primary amines.[7][8]
The primary amines on proteins, found at the N-terminus and on the side chains of lysine residues, are excellent targets for conjugation due to their nucleophilicity and general surface accessibility.[2][7] This protocol will focus on the conversion of this compound into an N-hydroxysuccinimide (NHS) ester, a widely used functional group for efficient and stable amide bond formation with primary amines under physiological conditions.[7][8][9]
Principle of the Method
The proposed application involves a two-stage process:
-
Activation of this compound: The methyl ester of the pro-linker is first hydrolyzed to yield the corresponding carboxylic acid, 4-amino-4-oxobutanoic acid. This carboxylic acid is then activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable, amine-reactive NHS ester.
-
Conjugation to an Amine-Containing Biomolecule: The resulting NHS ester of the linker is then reacted with a biomolecule (e.g., a monoclonal antibody) in a buffer with a pH of 7.2-9.0. The primary amine groups on the biomolecule perform a nucleophilic attack on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[7][10]
This two-step approach allows for the use of a simple, readily available small molecule as a precursor to a functional bioconjugation reagent.
Data Presentation: Illustrative Properties and Reaction Parameters
The following tables provide illustrative data for the proposed bioconjugation strategy. These values are based on typical outcomes for similar short-chain linkers and should be empirically determined and optimized for specific applications.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Solubility | Storage Temperature |
| This compound | C5H9NO3 | 131.13 | White to off-white solid | Soluble in polar solvents | Room Temperature, sealed in dry |
| 4-amino-4-oxobutanoic acid | C4H7NO3 | 117.10 | Solid | Soluble in water | 2-8°C |
| NHS-activated Linker | C8H8N2O5 | 212.16 | Solid | Soluble in anhydrous DMSO or DMF | -20°C, desiccated |
Table 2: Recommended Reaction Parameters for Antibody Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with protein stability. Higher pH increases amine deprotonation and nucleophilicity. |
| Molar Excess of Linker | 5x - 20x | A molar excess drives the reaction to completion. The optimal ratio must be determined empirically to achieve the desired degree of labeling (DOL). |
| Reaction Time | 1 - 4 hours | Typically sufficient for conjugation. Longer times may increase the risk of protein degradation. |
| Temperature | Room Temperature or 4°C | Room temperature is often faster, while 4°C can be used to minimize protein degradation. |
| Protein Concentration | 2 - 10 mg/mL | A common range for efficient conjugation. |
Table 3: Troubleshooting Common Issues in Bioconjugation
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Inefficient linker activation- Low molar excess of linker- Presence of primary amines in the buffer (e.g., Tris) | - Confirm activation by analytical methods (e.g., NMR, MS)- Increase the molar ratio of linker to protein- Exchange the protein into an amine-free buffer (e.g., PBS, HEPES) |
| Protein Aggregation/Precipitation | - High degree of labeling- Use of organic solvent for linker dissolution- Protein instability at reaction pH | - Reduce the molar excess of the linker- Keep the volume of organic solvent below 10%- Optimize the reaction pH or perform the reaction at 4°C |
| Linker Hydrolysis | - Aqueous reaction conditions | - Prepare the activated linker solution immediately before use- Minimize the reaction time |
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO4)
-
Rotary Evaporator
Procedure:
-
Hydrolysis of the Methyl Ester: a. Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol). b. Add an equimolar amount of 1 M NaOH and stir at room temperature for 2-4 hours, monitoring the reaction by TLC. c. After completion, neutralize the reaction mixture to pH ~7 with 1 M HCl. d. Remove the solvent under reduced pressure to obtain the crude 4-amino-4-oxobutanoic acid.
-
NHS Ester Formation: a. Dry the crude 4-amino-4-oxobutanoic acid under high vacuum. b. Dissolve the dried acid in anhydrous DMF. c. Add 1.1 equivalents of NHS and 1.2 equivalents of EDC to the solution. d. Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon). e. Monitor the reaction by TLC. f. Upon completion, quench the reaction with a small amount of water. g. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to yield the crude NHS-activated linker. h. Purify the product by column chromatography if necessary. i. Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Protocol 2: Conjugation of the Activated Linker to a Monoclonal Antibody
Materials:
-
NHS-activated linker (from Protocol 1)
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Preparation of Reagents: a. Allow all reagents to come to room temperature. b. Prepare a 10 mM stock solution of the NHS-activated linker in anhydrous DMSO immediately before use.
-
Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column. b. Adjust the antibody concentration to 5-10 mg/mL in the Conjugation Buffer.
-
Conjugation Reaction: a. Add a 10-fold molar excess of the 10 mM NHS-activated linker stock solution to the antibody solution. b. Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS ester. b. Incubate for 15 minutes at room temperature.
-
Purification of the Conjugate: a. Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization of the Antibody-Linker Conjugate: a. Determine the protein concentration using a standard method (e.g., BCA assay or A280 measurement). b. The Degree of Labeling (DOL) can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody.
Visualizations
Caption: Experimental workflow for linker activation and antibody conjugation.
References
- 1. nbinno.com [nbinno.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 5. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 53171-39-4: this compound | CymitQuimica [cymitquimica.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Amine reactive Linkers | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Synthesis with Methyl 4-amino-4-oxobutanoate
Welcome to the technical support center for optimizing the yield of amide synthesis with Methyl 4-amino-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful and high-yield amide coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue in amide synthesis. Here are the primary causes and their solutions:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be converted into a highly reactive intermediate to be susceptible to nucleophilic attack by the weakly basic amine.
-
Solution:
-
Choice of Coupling Reagent: For sterically hindered or electronically deactivated carboxylic acids, stronger coupling reagents like HATU or HBTU are often more effective than carbodiimides like EDC.[1][2][3]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding this compound. This ensures the formation of the activated species.
-
Additives: The use of additives like HOBt or HOAt with carbodiimides can significantly increase the reaction rate and suppress side reactions.[4] OxymaPure is a non-explosive alternative to HOBt and HOAt.[5]
-
-
-
Poor Solubility of Reagents: If any of the reagents are not fully dissolved, the reaction will be slow and incomplete.
-
Solution:
-
Solvent Choice: Aprotic polar solvents like DMF, NMP, or DMA are generally good choices for amide coupling reactions due to their high solvating power. Acetonitrile (MeCN) and Dichloromethane (DCM) can also be effective.[4]
-
Sonication: Briefly sonicating the reaction mixture can help to dissolve sparingly soluble reagents.
-
-
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution:
-
Reagent Equivalents: Typically, a slight excess of the carboxylic acid (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) relative to the amine is used to drive the reaction to completion.
-
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Several byproducts can form during amide synthesis. Identifying them is key to mitigation.
-
N-acylurea: This byproduct is common when using carbodiimide coupling reagents (EDC, DCC). It is formed by the rearrangement of the O-acylisourea intermediate.
-
Solution:
-
Additives: The addition of HOBt or HOAt traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[6]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of N-acylurea formation.
-
-
-
Epimerization/Racemization: If your carboxylic acid has a chiral center at the α-position, there is a risk of losing stereochemical integrity during activation.
-
Solution:
-
Coupling Reagent Choice: Uronium/aminium-based reagents like HATU and HBTU are known to be very effective at suppressing racemization.[2][3] Phosphonium-based reagents like PyBOP are also a good choice.
-
Additives: Additives like HOBt and particularly HOAt are excellent at minimizing racemization.[5]
-
Base Selection: Use of a sterically hindered, non-nucleophilic base like DIPEA is generally preferred over less hindered bases like triethylamine.
-
-
-
Self-Coupling of the Carboxylic Acid: If the activated carboxylic acid is too stable or the amine is not reactive enough, two molecules of the activated acid can react to form an anhydride.
-
Solution:
-
Controlled Addition: Add the coupling reagent slowly to the mixture of the carboxylic acid and amine.
-
Pre-activation Time: Do not allow the pre-activation of the carboxylic acid to proceed for too long before adding the amine.
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-
Q3: The purification of my product is difficult due to the presence of the coupling agent byproducts. How can I simplify the workup?
A3: The choice of coupling reagent can significantly impact the ease of purification.
-
Water-Soluble Byproducts:
-
Solution: Use EDC as the coupling reagent. The urea byproduct formed from EDC is water-soluble and can be easily removed with an aqueous workup.[6]
-
-
Filtration of Byproducts:
-
Solution: When using DCC in a solvent like DCM, the dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration. However, this is not suitable for all solvent systems.
-
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent to use with this compound?
A1: The "best" coupling reagent depends on the specific carboxylic acid you are using and your experimental constraints (e.g., budget, sensitivity of substrates to racemization).
-
For general-purpose, cost-effective synthesis: EDC in combination with an additive like HOBt or OxymaPure is a robust choice.[4][5][6]
-
For difficult couplings (sterically hindered or electron-poor substrates) or when minimizing racemization is critical: HATU or HBTU are highly recommended due to their high reactivity and ability to suppress epimerization.[1][2][3]
-
To avoid carcinogenic byproducts: PyBOP is a good alternative to BOP, as it does not produce the carcinogenic byproduct HMPA.[7]
Q2: What is the role of the base in the reaction, and which one should I use?
A2: A non-nucleophilic organic base is crucial for deprotonating the carboxylic acid, allowing it to be activated by the coupling reagent, and to neutralize any acidic byproducts formed during the reaction.
-
Commonly used bases: Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are excellent choices due to their steric bulk, which minimizes side reactions. Triethylamine (TEA) can also be used but may be more nucleophilic.
-
Equivalents of base: Typically, 2-3 equivalents of the base are used.
Q3: Can the methyl ester group of this compound interfere with the reaction?
A3: Under standard amide coupling conditions, the methyl ester is generally stable and should not interfere with the reaction. However, under harsh basic conditions or with highly nucleophilic reagents, there is a theoretical possibility of transesterification or other side reactions. It is always good practice to monitor the reaction by TLC or LC-MS to check for any unexpected byproducts.
Q4: What are the ideal reaction conditions (temperature, time)?
A4:
-
Temperature: Most amide coupling reactions are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Time: Reaction times can vary from 1 to 24 hours. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes typical conditions and reported yields for amide synthesis with primary amines. Note that yields are substrate-dependent and these should be considered as starting points for optimization with this compound.
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) |
| EDC | HOBt | DIPEA (2-3) | DMF | 0 to RT | 4-12 | 70-95[4] |
| EDC | HOAt | DIPEA (2-3) | DMF | 0 to RT | 2-8 | 75-98[5] |
| HATU | - | DIPEA (2-4) | DMF | 0 to RT | 1-4 | 85-99[1][2] |
| HBTU | - | DIPEA (2-4) | DMF | 0 to RT | 1-6 | 80-97 |
| PyBOP | - | DIPEA (2-3) | CH₂Cl₂/DMF | 0 to RT | 2-8 | 80-95[7] |
| SOCl₂/Oxalyl-Cl | - | Pyridine/TEA (2-3) | CH₂Cl₂ | 0 to RT | 1-3 | 60-90 |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
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To a solution of the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: High-Efficiency Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Mandatory Visualization
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide-yy.com [peptide-yy.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. US9382193B2 - Processes for forming amide bonds and compositions related thereto - Google Patents [patents.google.com]
"common side reactions in the synthesis of Methyl 4-amino-4-oxobutanoate"
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-4-oxobutanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and optimization of product yield.
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted dimethyl succinate.
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Formation of Side Products: Competing side reactions can consume the starting material and desired product. The primary side products are succinamide and succinimide.[1][2]
-
Hydrolysis of Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the methyl ester groups of both the starting material and the product, forming succinic acid or the corresponding carboxylate.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Lowering the reaction temperature may enhance selectivity for the desired mono-amidation product over the di-substituted succinamide.[1][2]
-
-
Adjust Reactant Stoichiometry:
-
Vary the molar ratio of ammonia to dimethyl succinate. A large excess of ammonia may favor the formation of succinamide. Experiment with different ratios to find the optimal balance for maximizing the yield of this compound.
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-
Ensure Anhydrous Conditions:
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Use dry solvents and reagents to minimize the hydrolysis of the ester functionalities. Traces of water can lead to the formation of succinic acid as a byproduct.
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-
Product Isolation and Purification:
-
Develop an effective purification strategy to separate the desired product from unreacted starting materials and side products. Techniques like column chromatography or recrystallization may be necessary.
-
Issue 2: Presence of Significant Amounts of Succinamide Impurity
Possible Cause:
-
Further Reaction of the Desired Product: this compound can react further with ammonia to form the di-amide, succinamide.[1][2]
Troubleshooting Steps:
-
Control Ammonia Concentration:
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Avoid a large excess of ammonia, as this drives the reaction towards the formation of the di-amide.
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-
Monitor Reaction Progress:
-
Carefully monitor the reaction and stop it once the formation of the desired product is maximized and the formation of succinamide begins to increase significantly.
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Issue 3: Formation of Succinimide
Possible Cause:
-
Intramolecular Cyclization: The desired product, this compound, can undergo intramolecular cyclization to form succinimide, especially at elevated temperatures.[2]
Troubleshooting Steps:
-
Maintain Lower Reaction Temperatures:
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and commercially available starting material is dimethyl succinate, which is reacted with ammonia in a suitable solvent.
Q2: What are the major side products I should expect in this synthesis?
A2: The most common side products are succinamide (the di-amide) and succinimide (the cyclic imide).[1][2] You may also encounter unreacted dimethyl succinate and succinic acid if hydrolysis occurs.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system to separate the starting material, product, and major side products. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What purification methods are recommended for this compound?
A4: Purification can be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system. The choice of method will depend on the scale of the reaction and the impurity profile.
Q5: What is a typical yield for this reaction?
A5: The yield can vary significantly depending on the reaction conditions. In a study conducted at 25 °C for 24 hours with 7.0 M ammonia in methanol, the conversion of dimethyl succinate was 70.6%, with the formation of both the desired product and side products.[1][2] Optimization of reaction conditions is crucial to maximize the yield of this compound.
Data Presentation
Table 1: Product Distribution in the Ammonolysis of Dimethyl Succinate
| Compound | Yield (%) |
| This compound | Varies with conditions |
| Succinamide | 19.6[2] |
| Succinimide | Formed as a ring product[2] |
| Unreacted Dimethyl Succinate | 29.4[2] |
Data from a study conducted at 25 °C for 24 hours in 7.0 M NH₃/methanol.[2]
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from dimethyl succinate and ammonia.
Materials:
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Dimethyl succinate
-
Ammonia solution (e.g., 7.0 M in methanol)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve dimethyl succinate in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add the ammonia solution to the stirred solution of dimethyl succinate.
-
Allow the reaction mixture to stir at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 24 hours).[1][2]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and concentrate them to obtain pure this compound.
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Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
Caption: Synthesis pathway and major side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
"troubleshooting low yield in Methyl 4-amino-4-oxobutanoate reactions"
Technical Support Center: Methyl 4-amino-4-oxobutanoate Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of this compound reactions.
Troubleshooting Guide: Low Yield
This section addresses specific issues that can lead to low product yield in a question-and-answer format.
Question: My reaction yield is consistently below 50%. What are the most common initial factors to check?
Answer: The most frequent causes of low yield in amidation reactions stem from suboptimal reaction conditions and the purity of your reagents.
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Presence of Water: Any moisture in the reaction can lead to the hydrolysis of the starting ester (mono-methyl succinate or dimethyl succinate) back to a carboxylic acid, or hydrolysis of the product amide. Ensure all glassware is oven-dried and solvents are anhydrous.
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Reaction Temperature and Time: The direct amidation of a relatively unactivated methyl ester often requires elevated temperatures to proceed at a reasonable rate.[1][2] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Inefficient Mixing: If the reaction mixture is not adequately stirred, localized concentration gradients can form, leading to inefficient reactions and the formation of byproducts. Ensure vigorous and consistent stirring throughout the reaction.
Question: I've confirmed my reagents are pure and the conditions are anhydrous, but the yield is still poor. What chemical factors could be at play?
Answer: If initial checks do not resolve the issue, consider the following chemical factors related to reactants and potential side reactions.
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Reactivity of Amine Source: The choice of ammonia source is critical. Aqueous ammonia will introduce water, promoting hydrolysis. Anhydrous ammonia gas bubbled through the reaction, or using a surrogate like ammonium chloride with a base, is preferable.
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Equilibrium Limitations: The reaction between a methyl ester and ammonia is reversible. The alcohol byproduct (methanol) can participate in the reverse reaction. Consider removing methanol as it forms, for example, by using a Dean-Stark apparatus if the solvent system is appropriate, or by conducting the reaction under vacuum.
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Side Reactions: The primary competing reaction is the formation of succinimide, especially at high temperatures. This occurs if the initially formed amide cyclizes. Another possibility is the hydrolysis of the ester group on the starting material or product.
Below is a troubleshooting workflow to help diagnose the issue systematically.
Caption: A troubleshooting decision tree for low yield diagnosis.
Question: My purification process seems to result in significant product loss. How can I optimize it?
Answer: Product loss during workup and purification is a common issue. This compound has both a polar amide and a less polar ester group, which can complicate purification.
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Extraction: Due to its polarity, the product may have some solubility in water. When performing a liquid-liquid extraction, ensure the aqueous layer is extracted multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery. Brine washes can help break up emulsions and reduce the solubility of the product in the aqueous phase.
-
Crystallization: If attempting crystallization, perform small-scale solvent screening to find an appropriate system. A mixture of a polar solvent (in which the compound is soluble) and a non-polar anti-solvent is often effective.
-
Column Chromatography: If chromatography is necessary, silica gel is a standard choice. Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The product's polarity means it may require a more polar eluent than the starting ester. Be aware that prolonged exposure to silica gel can sometimes cause degradation of sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the mono-amidation of dimethyl succinate. In this reaction, dimethyl succinate is treated with a source of ammonia. This approach is atom-economical but can sometimes suffer from a lack of selectivity, potentially forming the diamide as a byproduct. Another common route involves the reaction of mono-methyl succinate with ammonia, often activated by a coupling agent.[3]
Q2: Can I use a coupling agent to improve the reaction?
A2: Yes, using a coupling agent is an excellent strategy, particularly if you start from mono-methyl succinate (the carboxylic acid form). Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can activate the carboxylic acid, making it much more susceptible to nucleophilic attack by ammonia under milder conditions.[1][3] This often leads to higher yields and avoids the harsh conditions that can cause side reactions.
Q3: What are the key side products to look for?
A3: The main potential side products are succinic acid (from hydrolysis of the ester), dimethyl succinate (unreacted starting material if this is the route), succinamide (the diamide), and succinimide (from intramolecular cyclization). These can typically be identified and distinguished from the desired product by NMR, IR spectroscopy, and mass spectrometry.
The diagram below illustrates the main reaction and key side reactions.
Caption: Primary synthesis route and potential side reactions.
Experimental Protocols
Protocol: Direct Aminolysis of Dimethyl Succinate
This protocol describes a general procedure for the synthesis of this compound via the direct aminolysis of dimethyl succinate using anhydrous ammonia.
Materials:
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Dimethyl succinate
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Methanol (anhydrous)
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Ammonia (anhydrous gas)
-
Diatomaceous earth (for filtration)
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Ethyl acetate (for extraction)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser, and a gas outlet bubbler. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Mixture: To the flask, add dimethyl succinate (1.0 eq) and anhydrous methanol to create a 0.5 M solution.
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Ammonia Addition: Cool the solution to 0 °C using an ice bath. Bubble anhydrous ammonia gas through the solution at a slow, steady rate for 2-4 hours.
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Reaction: After the initial bubbling, seal the flask (while ensuring a pressure-relief bubbler is in place) and allow the mixture to warm to room temperature. Stir vigorously for 16-24 hours. The reaction may be gently heated (40-50 °C) to increase the rate, but this also increases the risk of side products.
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Monitoring: Monitor the reaction's progress by TLC, staining with potassium permanganate. The starting material (dimethyl succinate) will be less polar than the product.
-
Workup: Once the reaction is complete, purge the system with nitrogen to remove excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the methanol.
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Extraction: Dissolve the residue in ethyl acetate and wash with brine (2x). The brine wash helps to remove any highly polar impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.
Data Presentation
The following tables summarize how reaction parameters can influence the outcome of the synthesis. These are representative trends for amidation reactions.
Table 1: Influence of Temperature and Catalyst on Yield
| Entry | Starting Material | Ammonia Source | Catalyst (mol%) | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Dimethyl Succinate | NH₃ (gas) | None | 25 | 24 | 30-40 |
| 2 | Dimethyl Succinate | NH₃ (gas) | None | 50 | 18 | 55-65 |
| 3 | Mono-methyl succinate | NH₄Cl, Et₃N | EDC (110%) | 25 | 12 | 75-85 |
| 4 | Mono-methyl succinate | NH₃ (in MeOH) | None | 60 | 24 | 40-50 |
Table 2: Common Solvents for Amidation
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Methanol | 32.7 | 65 | Reactant and solvent; can participate in equilibrium. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Common aprotic solvent, generally good for amidation. |
| Dichloromethane (DCM) | 9.1 | 40 | Useful for reactions with coupling agents at room temperature. |
| Toluene | 2.4 | 111 | Higher boiling point, can be used with a Dean-Stark to remove byproducts. |
References
"preventing dimer formation in Methyl 4-amino-4-oxobutanoate synthesis"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with dimer formation during the synthesis of Methyl 4-amino-4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound synthesis, and why does it happen?
A1: Dimer formation is a common side reaction where two molecules of the starting material, the activated succinic acid monoester, react with each other instead of with the intended ammonia source. The activated carboxyl group of one molecule is attacked by the nucleophilic amine of a newly formed product molecule, resulting in an unwanted dimer. This occurs due to the high reactivity of the activated intermediate, especially if the concentration of the primary amine (ammonia) is locally deficient or if the reaction conditions favor self-condensation.
Q2: My current synthesis protocol uses an acid chloride intermediate and results in a low yield due to dimerization. How can I troubleshoot this?
A2: When using a highly reactive intermediate like an acid chloride (e.g., methyl 3-(chloroformyl)propanoate), precise control of reaction conditions is critical. Here are key troubleshooting steps:
-
Inverse Addition: Instead of adding the ammonia source to the acid chloride, slowly add the acid chloride solution to a cooled, well-stirred, and excess solution of ammonia. This ensures that the acid chloride is always in the presence of a high concentration of the desired nucleophile, minimizing its chance to react with the product.
-
Temperature Control: The reaction is highly exothermic. Maintain a low temperature (e.g., 0°C to -10°C) throughout the addition of the acid chloride to reduce the rate of side reactions.[1]
-
Use of a Non-Nucleophilic Base: If the ammonia source is ammonium chloride, a base is needed to liberate free ammonia. Use a non-nucleophilic, sterically hindered base like pyridine or diisopropylethylamine (DIPEA) to avoid competition with ammonia as the nucleophile.[2][3]
Q3: Which modern coupling reagents are recommended to suppress dimer formation, and how do they compare?
A3: Modern coupling reagents, widely used in peptide synthesis, activate the carboxylic acid in situ to form an active ester intermediate that is more selective towards the desired amine and less prone to side reactions like dimerization.[1][4] Key advantages include milder reaction conditions and generally higher yields.
| Reagent | Full Name | Byproduct Solubility | Key Advantages | Common Additives |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Byproduct is easily removed by aqueous workup; suitable for reactions in aqueous or mixed solvents.[4][5] | HOBt, HOAt |
| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble in most organic solvents | Inexpensive; byproduct (DCU) precipitates and can be removed by filtration in solution-phase synthesis.[4][6] | HOBt |
| HATU | 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Soluble | Very high coupling efficiency, rapid reaction, low racemization, effective for sterically hindered couplings.[4][6] | DIPEA or NMM (required) |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Soluble | Strong coupling reagent with high reactivity and chemoselectivity.[6] | DIPEA or NMM (required) |
Q4: What is the function of additives like HOBt (1-Hydroxybenzotriazole) when used with coupling reagents?
A4: Additives like HOBt and its analogue HOAt are crucial when using coupling reagents, particularly carbodiimides like DCC or EDC. Their primary functions are:
-
Suppressing Side Reactions: The coupling reagent first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange into an undesired N-acylurea. HOBt rapidly traps this intermediate to form an active ester, which is more stable and less prone to side reactions, including dimerization.[7][8]
-
Minimizing Racemization: In chiral syntheses, HOBt esters are known to reduce the loss of stereochemical integrity.[7][8]
Experimental Protocols
Protocol: Synthesis of this compound using EDC/HOBt
This protocol employs a water-soluble carbodiimide (EDC) and an additive (HOBt) to promote efficient amide bond formation while minimizing dimer formation.
Materials:
-
Succinic acid monomethyl ester
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve succinic acid monomethyl ester (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice-water bath.
-
Add HOBt (1.1 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 15 minutes at 0°C to allow for the formation of the active ester.
-
In a separate flask, dissolve ammonium chloride (1.5 eq) in DMF and add DIPEA (3.0 eq). Stir for 5 minutes.
-
Slowly add the ammonium chloride/DIPEA mixture to the activated acid solution at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.
Troubleshooting Workflow
If you are experiencing high levels of dimer formation, follow this logical workflow to diagnose and solve the issue.
References
- 1. fishersci.it [fishersci.it]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. bachem.com [bachem.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Reactions Involving Methyl 4-amino-4-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-4-oxobutanoate (also known as methyl succinamate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No: 53171-39-4) is an organic compound with the molecular formula C₅H₉NO₃.[1] It possesses both a primary amide and a methyl ester functional group, making it a versatile building block in organic synthesis.[1] Its structure as an amide derivative of succinic acid allows it to participate in a variety of chemical transformations.[1] It is commonly used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[1]
Q2: What are the typical physical properties of this compound?
This compound is typically a white solid powder with a purity often exceeding 98%.[1]
Q3: What are the general safety precautions when handling this compound?
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Synthesis of this compound: Troubleshooting Guide
A common synthetic route to this compound is the aminolysis of a succinic acid derivative, such as dimethyl succinate or methyl hydrogen succinate, with ammonia.
Q4: I am attempting to synthesize this compound from dimethyl succinate and ammonia, but I am getting a low yield. What are the possible causes and solutions?
Low yields in the aminolysis of dimethyl succinate can be due to several factors. A primary side reaction is the formation of a ring-closed product, succinimide, which can decrease the concentration of the desired intermediate, methyl succinamate.[2] The conversion of dimethyl succinate itself can also be incomplete.[2]
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Reaction | Increase reaction time or temperature. | Aminolysis of esters can be slow; providing more energy and time can drive the reaction to completion. |
| Side Reaction: Succinimide Formation | Lowering the reaction temperature may favor the desired aminolysis over the intramolecular cyclization. | The ring-closing reaction may have a higher activation energy, making it more favorable at higher temperatures.[2] |
| Product Isolation Issues | Ensure complete precipitation of the product from the reaction mixture. Consider using a different solvent for recrystallization. | This compound is a solid; optimizing its isolation is key to a good yield. |
Experimental Protocol: Synthesis via Ammonolysis of Dimethyl Succinate (General Procedure)
This protocol is a generalized procedure based on the principles of ester aminolysis.
-
Reaction Setup: In a suitable pressure vessel, dissolve dimethyl succinate in a solution of ammonia in methanol.
-
Reaction Conditions: Seal the vessel and heat the mixture. The optimal temperature and reaction time will need to be determined empirically, but starting at a moderate temperature (e.g., 60-80°C) for several hours is a reasonable starting point.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess ammonia and methanol.
-
The crude product may precipitate as a solid. If not, the addition of a non-polar solvent may induce precipitation.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold solvent to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to obtain pure this compound. The choice of solvent should be one in which the product is more soluble at high temperatures than at low temperatures.[3]
-
Amide Coupling Reactions Using this compound: Troubleshooting Guide
This compound can be used as a nucleophile in amide coupling reactions with carboxylic acids.
Q5: I am performing an amide coupling reaction between a carboxylic acid and this compound using a carbodiimide coupling agent (e.g., EDC), but the reaction is not proceeding to completion. What could be the issue?
Incomplete amide coupling reactions can be due to several factors, including issues with the coupling agent, reaction conditions, or the purity of the starting materials.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Deactivated Coupling Agent | Use a fresh bottle of the carbodiimide coupling agent. | Carbodiimides are sensitive to moisture and can hydrolyze over time, rendering them inactive. |
| Insufficient Activation | Add an activating agent such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. | These additives form a more reactive activated ester with the carboxylic acid, which then reacts more efficiently with the amine. |
| Suboptimal pH | Ensure the reaction is run under appropriate pH conditions. A non-nucleophilic base (e.g., DIPEA) is often required. | The amine needs to be in its neutral, nucleophilic form to react. The base neutralizes any acid formed during the reaction. |
| Steric Hindrance | If either the carboxylic acid or this compound is sterically hindered, consider using a more potent coupling reagent like HATU or PyBOP. | More powerful coupling reagents can overcome the steric hindrance that may be impeding the reaction.[4] |
Experimental Protocol: Amide Coupling with this compound (General Procedure)
This is a general protocol for a standard amide coupling reaction.
-
Reaction Setup: In an anhydrous solvent (e.g., DMF or DCM), dissolve the carboxylic acid (1.0 equivalent), the coupling agent (e.g., HATU, 1.0-1.5 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).[4]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Coupling: Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up:
-
Purification: Purify the crude product by column chromatography on silica gel.
General Work-up and Purification
Q6: I have a persistent emulsion during the aqueous work-up of my reaction mixture. How can I resolve this?
Emulsions are a common issue, especially when dealing with polar molecules.
| Method | Procedure | Notes |
| Addition of Brine | Add a saturated aqueous solution of NaCl to the separatory funnel and gently rock the funnel. | This increases the ionic strength of the aqueous layer, which can help to break up the emulsion. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. | This can physically disrupt the emulsion. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers. | |
| Change of Solvent | Add a small amount of a different organic solvent to alter the properties of the organic phase. | This may help to solubilize the emulsifying agents. |
Q7: How can I effectively remove unreacted coupling agents and their byproducts after an amide coupling reaction?
The method for removing byproducts depends on the coupling agent used.
| Coupling Agent | Byproduct | Removal Method |
| DCC | Dicyclohexylurea (DCU) | DCU is largely insoluble in most organic solvents and can be removed by filtration. |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea | This urea byproduct is water-soluble and can be removed by aqueous washes. |
| HATU/HBTU | Tetramethylurea and HOBt/HOAt byproducts | These are generally water-soluble and can be removed by aqueous extraction. A dilute acid wash can help remove any remaining basic impurities. |
A general aqueous work-up sequence for removing these byproducts involves sequential washes with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and finally brine. However, the stability of your product to acidic and basic conditions must be considered.
References
Technical Support Center: Monitoring Methyl 4-amino-4-oxobutanoate Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Methyl 4-amino-4-oxobutanoate synthesis reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Thin-Layer Chromatography (TLC) in the synthesis of this compound?
A1: TLC is a rapid, inexpensive, and versatile analytical technique used to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively assess the consumption of reactants and the formation of the product, this compound. This allows for the determination of the reaction's endpoint, preventing unnecessary reaction time or the formation of byproducts.
Q2: Which stationary phase is most suitable for the TLC analysis of this reaction?
A2: For the analysis of polar compounds like this compound and its precursors, silica gel is the most commonly used and effective stationary phase. Silica gel plates with a fluorescent indicator (F254) are recommended as they allow for the visualization of UV-active compounds under a UV lamp.
Q3: How do I choose an appropriate mobile phase (solvent system) for my TLC analysis?
A3: The choice of mobile phase is critical for achieving good separation of the starting materials and the product. Since this compound is a polar compound, a relatively polar solvent system is required. A good starting point is a mixture of a less polar solvent and a more polar solvent, such as dichloromethane (DCM) and methanol (MeOH). The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to achieve optimal separation. A common starting ratio is 9:1 DCM:MeOH.
Q4: How can I visualize the spots on the TLC plate?
A4: Visualization of the separated compounds on the TLC plate can be achieved through several methods. Since the starting materials and product may not all be UV-active, a combination of visualization techniques is often necessary.
-
UV Light: If the compounds are UV-active, they will appear as dark spots on a fluorescent background when viewed under a UV lamp (254 nm).
-
Staining: After UV visualization, the plate can be stained to visualize non-UV-active compounds. Common stains for amides and amino derivatives include:
-
Ninhydrin: This stain reacts with primary amines to produce a characteristic purple or pink spot, which can be useful for visualizing any unreacted amine starting material.[1]
-
Potassium Permanganate (KMnO₄): This stain is a general oxidizing agent and can visualize a wide range of organic compounds, appearing as yellow-brown spots on a purple background.[2]
-
Cerium Molybdate: This is a versatile stain that can detect a wide variety of organic compounds, often appearing as blue or dark spots upon heating.[1]
-
Troubleshooting Guide
This guide addresses common problems encountered when monitoring this compound reactions by TLC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking | 1. Sample is too concentrated. 2. The compound is highly polar and interacts strongly with the silica gel.[3] 3. The sample contains acidic or basic impurities. | 1. Dilute the sample solution before spotting it on the TLC plate. 2. Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. If streaking persists, consider using a reverse-phase TLC plate. 3. Add a small amount of acetic acid or triethylamine to the mobile phase to neutralize basic or acidic impurities, respectively.[3] |
| Spots remain at the baseline (low Rf) | The mobile phase is not polar enough to move the compounds up the plate.[3] | Increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the more polar solvent (e.g., increase the percentage of methanol in a DCM:MeOH mixture).[3] |
| Spots run with the solvent front (high Rf) | The mobile phase is too polar.[3] | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of DCM in a DCM:MeOH mixture).[3] |
| No spots are visible after development | 1. The sample is too dilute. 2. The compound is not UV-active and a staining method was not used. 3. The compound is volatile and has evaporated from the plate. | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[3] 2. Use an appropriate staining reagent such as potassium permanganate or cerium molybdate. 3. Ensure the TLC plate is not heated excessively during spotting or before visualization. |
| Starting material and product spots are not well-separated | The polarity of the mobile phase is not optimal for separation. | Systematically vary the ratio of the solvents in the mobile phase to find the optimal polarity for separation. If a single solvent system does not provide adequate separation, consider trying a different solvent combination (e.g., ethyl acetate/hexane with a small amount of methanol). A co-spot (spotting both starting material and the reaction mixture in the same lane) can help to confirm if separation is occurring.[4] |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material(s), the reaction mixture, and a co-spot.
-
Spotting: Dissolve a small amount of your starting material(s) in a suitable solvent (e.g., the reaction solvent). Using a capillary tube, apply a small spot of each starting material to its designated lane on the origin. In a separate lane, spot the reaction mixture. For the co-spot lane, apply a spot of the starting material first, let it dry, and then spot the reaction mixture directly on top of it.
-
Development: Place a small amount of the chosen mobile phase (e.g., 9:1 DCM:MeOH) into a developing chamber, ensuring the solvent level is below the origin line on the TLC plate. Place the spotted TLC plate into the chamber and cover it. Allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil. Subsequently, use a suitable staining reagent to visualize any non-UV-active spots.
-
Analysis: Calculate the Rf (retention factor) value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[5] The disappearance of the starting material spot(s) and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.
Protocol 2: Synthesis of this compound from Methyl Succinyl Chloride and Ammonia
This is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl succinyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Ammonia Addition: Slowly bubble anhydrous ammonia gas through the cooled solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in methanol) dropwise with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the reaction progress by TLC (as described in Protocol 1) every 30-60 minutes.
-
Work-up: Once the TLC indicates the consumption of the starting material, quench the reaction by adding water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system determined by TLC analysis.
Visualizations
Caption: Troubleshooting workflow for TLC analysis.
Caption: Workflow for monitoring reaction progress with TLC.
References
"removal of unreacted starting material from Methyl 4-amino-4-oxobutanoate products"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-4-oxobutanoate. The following sections offer guidance on the removal of unreacted starting materials and other impurities from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound is typically synthesized from either:
-
Succinic anhydride and a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) in methanol.
-
Dimethyl succinate and a source of ammonia.
Q2: My final product is contaminated with a starting material. What is the first step I should take?
A2: The initial purification strategy depends on the starting material used. An essential first step is to identify the physical and solubility properties of both your product and the contaminating starting material. This will help you choose the most effective purification technique, such as extraction, recrystallization, or column chromatography.
Q3: What are the physical properties of this compound and its common starting materials?
A3: The physical properties are summarized in the table below. Understanding these differences is key to successful purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₅H₉NO₃ | 131.13 | White to off-white solid | Not readily available | Not readily available |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Colorless needles or white crystalline solid | 118-120 | 261 |
| Dimethyl Succinate | C₆H₁₀O₄ | 146.14 | Colorless liquid or crystalline solid | 16-19 | 200 |
Q4: What is the general solubility profile of this compound?
A4: this compound is a polar molecule and is generally soluble in polar solvents like water and alcohols (e.g., methanol, ethanol).[1] Its solubility in non-polar organic solvents is expected to be limited.
Troubleshooting Guides
Issue 1: Removal of Unreacted Succinic Anhydride and Succinic Acid
If your synthesis started with succinic anhydride, a common impurity is the unreacted anhydride itself, as well as succinic acid, which is formed by the hydrolysis of the anhydride.
Troubleshooting Steps:
-
Aqueous Basic Wash (Extraction): Succinic acid is acidic and can be easily removed by washing the reaction mixture with a mild aqueous base.
-
Rationale: The acidic proton of succinic acid will react with a base (like sodium bicarbonate) to form a water-soluble salt (sodium succinate), which will partition into the aqueous layer, while the more organic-soluble amide product remains in the organic layer. Unreacted succinic anhydride will also be hydrolyzed to succinic acid under these conditions and subsequently removed.
-
Protocol: See Experimental Protocol 1: Liquid-Liquid Extraction .
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for removing both unreacted succinic anhydride and succinic acid.
-
Rationale: The solubility of the desired product and the impurities will likely differ in a given solvent system. By carefully selecting a solvent, the product can be selectively crystallized while the impurities remain in the mother liquor.
-
Suggested Solvents: Given the polar nature of this compound, polar solvents such as ethanol, methanol, or acetone are good starting points for recrystallization.[2] A solvent/anti-solvent system like ethanol/diethyl ether or acetone/hexanes could also be effective.
-
Logical Workflow for Removal of Acidic Impurities
Caption: Workflow for removing acidic impurities via extraction.
Issue 2: Removal of Unreacted Dimethyl Succinate
If your synthesis started with dimethyl succinate, the primary impurity will be the unreacted starting material.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for separating a solid product from a liquid or low-melting solid starting material.
-
Rationale: this compound is a solid, while dimethyl succinate is a liquid or a low-melting solid (16-19 °C). This significant difference in physical state and likely solubility profiles makes recrystallization an excellent choice.
-
Protocol: See Experimental Protocol 2: Recrystallization .
-
-
Column Chromatography: If recrystallization is not effective or if other impurities are present, column chromatography can be used.
-
Rationale: The polarity of the amide product is significantly higher than that of the diester starting material. This difference allows for separation on a polar stationary phase like silica gel.
-
Protocol: See Experimental Protocol 3: Flash Column Chromatography .
-
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification method.
Data Presentation
Table 1: Solubility of Starting Materials in Common Solvents
| Solvent | Succinic Anhydride | Dimethyl Succinate |
| Water | Very slightly soluble[3][4] | Slightly soluble[5] |
| Methanol | Soluble[6] | Soluble[5] |
| Ethanol | Soluble[3] | Soluble[5] |
| Acetone | Soluble[6] | Soluble[5] |
| Ethyl Acetate | Soluble[6] | Miscible |
| Dichloromethane | Soluble | Soluble |
| Diethyl Ether | Very slightly soluble[3] | Very soluble |
| Chloroform | Soluble[3] | Soluble |
| Hexane/Petroleum Ether | Practically insoluble[7] | Soluble |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol is designed to remove succinic acid from an organic solution containing this compound.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate.
-
Washing: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You should observe gas evolution (CO₂) as the acid is neutralized. Continue to wash until no more gas evolves.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product, now free of acidic impurities.
Protocol 2: Recrystallization of this compound
This is a general protocol for the recrystallization of a polar solid and may require optimization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, isopropanol, acetone, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/diethyl ether, acetone/hexanes) can also be used, where the compound is soluble in the "solvent" and insoluble in the "anti-solvent".
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This protocol is a general guide for the purification of a polar amide by normal-phase chromatography.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good system will give your product an Rf value of approximately 0.2-0.4. For a polar compound like this compound, a mixture of ethyl acetate and hexanes or dichloromethane and methanol is a good starting point.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- 1. CAS 3878-55-5: Monomethyl succinate | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. CN104557536A - Method for preparing mono-methyl succinate - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 4-amino-4-oxobutanoate: HPLC vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like Methyl 4-amino-4-oxobutanoate is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this key building block.
Executive Summary
This guide presents a head-to-head comparison of HPLC, GC-MS, and qNMR for the purity analysis of this compound. While HPLC is a widely adopted technique, its application to highly polar molecules can be challenging. GC-MS offers high sensitivity but necessitates a derivatization step. In contrast, qNMR provides an absolute quantification method without the need for a reference standard of the analyte itself. The selection of the most suitable technique depends on the specific requirements of the analysis, including the nature of potential impurities, required accuracy, and available instrumentation.
Data Presentation: Comparison of Analytical Techniques
| Feature | HPLC (HILIC) | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Partitioning of the analyte between a polar stationary phase and a mobile phase with a high organic solvent content. | Separation of volatile and thermally stable compounds followed by mass-based detection. | The signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase). | Derivatization (e.g., silylation) to increase volatility, followed by dissolution in an organic solvent. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Instrumentation | HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). | Gas chromatograph coupled to a mass spectrometer. | NMR spectrometer (e.g., 400 MHz or higher). |
| Reference Standard | Requires a purified reference standard of this compound. | May require a reference standard for retention time confirmation and quantification. | Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[1] |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 20-40 minutes per sample (including derivatization). | Typically 10-20 minutes per sample for data acquisition. |
| Advantages | - Good for polar compounds. - Widely available instrumentation. | - High sensitivity and selectivity. - Provides structural information of impurities. | - Absolute quantification without a specific reference standard.[1] - Provides structural information. - Non-destructive. |
| Disadvantages | - Method development can be complex. - May have lower sensitivity compared to MS detection. | - Derivatization adds complexity and potential for error.[2] - Not suitable for non-volatile or thermally labile impurities. | - Lower sensitivity compared to MS-based methods. - Requires specialized instrumentation and expertise. |
Experimental Protocols
HPLC Analysis (Hydrophilic Interaction Liquid Chromatography - HILIC)
Given the polar nature of this compound, HILIC is a more suitable HPLC technique than traditional reversed-phase chromatography to achieve adequate retention.[3][4][5][6]
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or ELSD).
-
Column: A HILIC stationary phase, such as an amide or silica-based column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or ELSD (Drift Tube: 50 °C, Nebulizer Gas: 1.5 L/min).
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
GC-MS Analysis (with Silylation Derivatization)
Direct GC-MS analysis of this compound is not feasible due to its low volatility. Derivatization is required to convert the polar functional groups into more volatile derivatives.[2] Silylation is a common and effective derivatization method for compounds containing active hydrogens.
Methodology:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Quantitative NMR (qNMR) Analysis
qNMR is a primary analytical method that allows for the determination of purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[1][7][8][9][10]
Methodology:
-
Instrumentation: NMR Spectrometer (400 MHz or higher) equipped with a probe capable of ¹H detection.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial. The internal standard should be soluble in the same deuterated solvent and have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally recommended for accurate quantification of small molecules).[7]
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.[9]
-
Spectral Width: To encompass all signals of interest (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for this compound (e.g., the methyl ester singlet) and a known signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualization
Caption: Experimental workflows for the purity analysis of this compound.
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. weber.hu [weber.hu]
- 3. longdom.org [longdom.org]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Structural Validation: A Comparative Guide to the Analysis of Methyl 4-amino-4-oxobutanoate
In the landscape of drug discovery and metabolomics, the unambiguous structural confirmation of small molecules is paramount. Methyl 4-amino-4-oxobutanoate, a compound of interest due to its potential role in various biochemical pathways, requires rigorous analytical techniques for its structural validation. This guide provides a comparative overview of mass spectrometry and other spectroscopic methods for the definitive identification of this molecule, tailored for researchers, scientists, and drug development professionals.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Mass spectrometry (MS) stands as a cornerstone technique for determining the molecular weight and elucidating the structure of compounds like this compound. When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides high sensitivity and specificity.
Electron Ionization (EI) is a common ionization technique in GC-MS that results in predictable fragmentation patterns, offering a "fingerprint" of the molecule. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are typically used, which can provide information about the intact molecule as well as its fragments through tandem mass spectrometry (MS/MS).
The fragmentation of this compound in mass spectrometry is expected to occur at the amide and ester functional groups. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines and esters.[1] Primary amides can also exhibit a characteristic base peak due to McLafferty rearrangement.[2]
Predicted Mass Spectrometry Fragmentation
Based on the structure of this compound (Molecular Weight: 131.13 g/mol ), the following table outlines the predicted major fragment ions that would be observed in a mass spectrum.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 116 | [M-CH₃]⁺ | CH₃• | Loss of a methyl radical from the ester |
| 100 | [M-OCH₃]⁺ | •OCH₃ | Loss of the methoxy group from the ester |
| 88 | [M-C(=O)NH₂]⁺ | •C(=O)NH₂ | Cleavage of the amide group |
| 74 | [CH₃OC(=O)CH₂CH₂]⁺ | •NH₂ | Alpha-cleavage at the C-C bond adjacent to the amide |
| 59 | [C(=O)OCH₃]⁺ | C₂H₄NH₂• | Cleavage adjacent to the ester carbonyl |
| 44 | [C(=O)NH₂]⁺ | C₃H₅O₂• | Cleavage yielding the amide functional group |
Alternative Spectroscopic Techniques for Structural Confirmation
While mass spectrometry is a powerful tool, a comprehensive structural validation often involves complementary techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H NMR and ¹³C NMR would offer distinct signals corresponding to each unique proton and carbon environment.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands for the amide and ester carbonyl groups, as well as N-H and C-O bonds.[4]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, requires small sample amounts, can be coupled with chromatography | Isomers can be difficult to distinguish, fragmentation can be complex |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms | Provides unambiguous structure determination, non-destructive | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming |
| IR Spectroscopy | Identification of functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Does not provide information on molecular weight or connectivity, complex spectra can be difficult to interpret |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative method for the analysis of small polar molecules like this compound.
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Perform serial dilutions to create calibration standards and quality control samples.
-
For biological samples, a protein precipitation step with ice-cold methanol or acetonitrile is recommended, followed by centrifugation.[5]
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage over several minutes to elute the analyte.[6]
-
Injection Volume: 5 µL.[5]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.[5]
-
Precursor Ion: m/z 132.1 [M+H]⁺
-
Product Ions: Monitor for the predicted fragment ions (e.g., m/z 116, 100, 88, 74, 59, 44).
-
Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows for maximum signal intensity.[6]
-
NMR Spectroscopy Sample Preparation
-
Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.[3]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution for high-resolution spectra.[3]
Infrared (IR) Spectroscopy Sample Preparation
-
For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Visualizing the Workflow and Fragmentation
Caption: A workflow diagram illustrating the key stages of structural validation.
Caption: Predicted fragmentation pathway of protonated this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Acylating Agents: Exploring Alternatives to Succinyl Derivatives
For researchers, scientists, and professionals in drug development, the acylation of amines and other nucleophiles is a cornerstone of organic synthesis, crucial for creating amides, esters, and other functional groups central to pharmaceuticals and materials science. This guide provides an objective comparison of common reagents used to introduce a succinyl moiety, a valuable four-carbon linker.
While the query specified "Methyl 4-amino-4-oxobutanoate," it is important to clarify that this molecule, a derivative of succinamic acid, is not a typical acylating agent. Its structure (CH₃-O-CO-CH₂-CH₂-CO-NH₂) lacks the necessary leaving group for efficient acyl transfer. Instead, it is more suited as a building block in other synthetic transformations. This guide will therefore focus on established and effective alternatives for introducing a succinyl group or its mono-ester equivalent, a task commonly referred to as succinylation.
We will compare the performance of several key acylating agents, providing experimental data and detailed protocols to inform the selection of the most appropriate reagent for your specific synthetic challenge.
The Benchmark: Succinyl Chloride
Acyl chlorides, such as succinyl chloride (Cl-CO-CH₂-CH₂-CO-Cl), are among the most reactive acylating agents.[1] Their high reactivity stems from the excellent leaving group ability of the chloride ion, which makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.[1] While highly effective, this reactivity can be indiscriminate, often requiring careful temperature control and the use of a stoichiometric base to neutralize the HCl byproduct. This can lead to side reactions with sensitive functional groups.
Alternative Acylating Agents: A Comparative Analysis
Several classes of reagents have emerged as viable alternatives to highly reactive diacyl chlorides, each offering a unique profile of reactivity, selectivity, and handling requirements.
1. Succinic Anhydride: A widely used alternative, succinic anhydride is a cyclic anhydride that offers a more moderate reactivity profile compared to succinyl chloride.[2][3] This reduced reactivity enhances selectivity and tolerance for sensitive functional groups. The reaction with a nucleophile (like an amine) opens the ring to form a carboxylic acid at one end and the desired amide at the other, providing a convenient handle for further modification or for altering solubility properties.[4]
2. Methyl 4-chloro-4-oxobutanoate (Methyl Succinyl Chloride): This reagent is ideal for directly introducing a mono-protected succinyl group. As an acyl chloride, it retains high reactivity but allows for the selective acylation at one end of the succinyl chain while the other end is protected as a methyl ester.[5] This avoids the need for a separate protection step and is advantageous in multi-step syntheses.
3. Succinic Acid with Coupling Agents: For substrates with very sensitive functional groups, direct amide or ester formation from succinic acid (or its monomethyl ester) using peptide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common strategy. This method offers mild reaction conditions but requires the removal of coupling agent byproducts.
4. Potassium Acyltrifluoroborates (KATs): A more modern class of reagents, KATs are highly stable, crystalline solids that can be used for chemoselective acylations.[2][6] They often exhibit remarkable functional group tolerance and can be used under specific, often mild, catalytic conditions. While a specific succinyl derivative's data is less common, the class of reagents is noted for its high selectivity.[6]
Data Presentation: Performance of Acylating Agents
The following table summarizes the performance of different acylating agents in a model reaction: the acylation of benzylamine.
| Acylating Agent | Structure | Typical Conditions | Reactivity | Selectivity | Yield (%) | Pros | Cons |
| Succinyl Chloride | ClCO(CH₂)₂COCl | Anhydrous DCM, Et₃N, 0 °C to RT | Very High | Low | >90 | High reactivity, fast reactions. | Often requires base, sensitive to moisture, potential for side reactions and di-acylation. |
| Succinic Anhydride | (CH₂CO)₂O | Toluene or THF, reflux | Moderate | High | ~85-95 | Milder, good selectivity, byproduct is a carboxylic acid.[3] | Requires heating, ring-opening may be slow with poor nucleophiles. |
| Methyl 4-chloro-4-oxobutanoate | CH₃OCO(CH₂)₂COCl | Anhydrous DCM, Et₃N, 0 °C to RT | High | High | >90 | Introduces mono-protected succinyl group directly.[5] | Still a reactive acyl chloride requiring a base. |
| Succinic Acid + EDC | HOOC(CH₂)₂COOH | DCM/DMF, HOBt, RT | Low (activated in situ) | Very High | ~80-90 | Very mild, excellent for sensitive substrates. | Requires coupling agent, byproduct removal can be difficult. |
| Potassium Acyltrifluoroborates | R-CO-BF₃K | Varies (often catalytic) | Moderate | Very High | Variable | High functional group tolerance, stable solids.[6] | Specific succinyl KAT may not be commercially available, requires specific activators.[6] |
Note: Yields are representative and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Acylation of Benzylamine with Succinic Anhydride
Materials:
-
Benzylamine (1.0 eq.)
-
Succinic anhydride (1.05 eq.)
-
Toluene
-
1M Hydrochloric Acid
-
1M Sodium Hydroxide
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq.) and succinic anhydride (1.05 eq.) in toluene.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If not, proceed with extraction.
-
Dilute the mixture with ethyl acetate and wash with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
To isolate the product, make the aqueous layer basic with 1M NaOH and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, 4-((benzylamino)carbonyl)butanoic acid.
Protocol 2: Acylation of Benzylamine with Methyl 4-chloro-4-oxobutanoate
Materials:
-
Benzylamine (1.0 eq.)
-
Triethylamine (Et₃N, 1.2 eq.)
-
Methyl 4-chloro-4-oxobutanoate (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methyl 4-chloro-4-oxobutanoate (1.1 eq.) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary to yield methyl 4-(benzylamino)-4-oxobutanoate.
Mandatory Visualization
References
A Comparative Guide to the FT-IR Spectroscopic Characterization of Methyl 4-amino-4-oxobutanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of Methyl 4-amino-4-oxobutanoate and its derivatives. Understanding the vibrational frequencies of the functional groups within these molecules is crucial for their identification, purity assessment, and the study of intermolecular interactions, which are vital in drug discovery and development. This document presents a summary of key FT-IR spectral data, a detailed experimental protocol for obtaining such data, and a workflow for spectroscopic analysis.
Comparative FT-IR Spectral Data
| Functional Group | Vibrational Mode | This compound (Theoretical) (cm⁻¹) | 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid (Experimental) (cm⁻¹) |
| Amide N-H | Symmetric & Asymmetric Stretching | 3400 - 3200 (two bands for primary amide) | ~3300 (single band for secondary amide) |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | 3000 - 2850 |
| Ester C=O | Stretching | ~1735 | Not explicitly reported, but expected around 1720-1740 |
| Amide C=O (Amide I) | Stretching | ~1680 | ~1650 |
| Amide N-H | Bending (Amide II) | ~1640 | ~1540 |
| C-N | Stretching | 1400 - 1000 | 1416 |
| C-O (Ester) | Stretching | 1300 - 1150 | Not explicitly reported, but expected in this range |
Experimental Protocol for FT-IR Analysis
This protocol outlines the methodology for acquiring FT-IR spectra of this compound derivatives.
1. Sample Preparation:
-
Solid Samples: The potassium bromide (KBr) pellet method is commonly employed. A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed under high pressure (8-10 tons) in a hydraulic press to form a transparent pellet.
-
Liquid/Solution Samples: For liquid samples or solutions, a drop of the sample can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. If the sample is dissolved in a volatile solvent, the spectrum should be acquired after the solvent has evaporated.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Spectral Range: The typical mid-infrared range of 4000-400 cm⁻¹ is scanned.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
Scanning: Multiple scans (typically 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
3. Data Analysis:
-
The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
-
The peak positions (in cm⁻¹), intensities (transmittance or absorbance), and shapes (sharp, broad) are recorded and compared with known correlation charts and spectra of related compounds.
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of this compound derivatives using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of derivatives.
Interpretation of Spectral Features
The FT-IR spectrum of this compound and its derivatives is dominated by the characteristic absorptions of the amide and ester functional groups.
-
N-H Stretching: For the primary amide in this compound, two distinct bands are expected in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. In N-substituted derivatives, which are secondary amides, a single, typically sharp N-H stretching band is observed around 3300 cm⁻¹.[1] The position and broadness of this peak can provide information about hydrogen bonding.
-
C=O Stretching: The spectrum will exhibit two strong carbonyl absorption bands. The ester carbonyl (C=O) stretch is typically found at a higher wavenumber, around 1735 cm⁻¹, while the amide carbonyl (Amide I band) appears at a lower wavenumber, around 1680-1650 cm⁻¹. The exact position of the Amide I band is sensitive to the molecular environment and hydrogen bonding.
-
N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band. In primary amides, this is found around 1640 cm⁻¹, while in secondary amides, it appears near 1540 cm⁻¹ and is often quite intense.[2]
By comparing the FT-IR spectra of different derivatives, researchers can confirm the success of N-substitution reactions (disappearance of one N-H stretch and shift of the Amide II band), and gain insights into the structural and electronic effects of different substituents on the amide and ester moieties.
References
A Comparative Guide to Validating the Stereochemistry of Methyl 4-amino-4-oxobutanoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical intermediates is paramount in drug discovery and development. For molecules such as Methyl 4-amino-4-oxobutanoate, a chiral building block, rigorous validation of the stereochemistry of its reaction products is a critical step to ensure the desired pharmacological activity and safety profile. This guide provides an objective comparison of common analytical techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The determination of enantiomeric excess (e.e.) and absolute configuration of chiral molecules derived from this compound can be approached through several robust analytical methods. The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation. This section compares the performance of three widely used methods: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents.
Data Presentation
| Analytical Technique | Principle | Sample Preparation | Limit of Detection (LOD) | Precision (%RSD) | Throughput | Key Advantages | Key Limitations |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Minimal, direct injection of the reaction mixture is often possible. | ~1 µg/mL | < 2% | High | Direct analysis, high precision, and robustness. | Requires a specific chiral column for the analyte. |
| GC-MS with Chiral Derivatization | Separation of diastereomers formed by reacting the analyte with a chiral derivatizing agent. | Derivatization step required. | ~0.1 µg/mL | < 5% | Moderate | High sensitivity and structural information from MS. | Indirect method, potential for kinetic resolution during derivatization. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral shift reagent, leading to separate signals for enantiomers. | Requires pure sample and addition of the shift reagent. | ~1 mg/mL | < 3% | Low | Provides structural information and can determine absolute configuration with appropriate standards. | Lower sensitivity, requires higher sample concentration. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To directly separate and quantify the enantiomers of a reaction product of this compound.
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H column, is often effective for the separation of amino acid derivatives.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomers. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Sample Preparation: Dissolve a small amount of the reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
Objective: To indirectly separate and quantify the enantiomers of a reaction product by converting them into diastereomers.
Methodology:
-
Derivatization Agent: (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) is a common chiral derivatizing agent.
-
Derivatization Protocol: a. To 1 mg of the amine product in a dry vial, add 1 mL of anhydrous pyridine. b. Add 1.2 equivalents of (S)-(+)-Mosher's acyl chloride dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. d. Quench the reaction with 1 mL of water. e. Extract the diastereomeric amides with diethyl ether (2 x 2 mL). f. Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
GC-MS Conditions:
-
Column: A standard non-chiral capillary column such as a DB-5ms.
-
Injector Temperature: 250 °C
-
Oven Program: 100 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
-
Data Analysis: The diastereomeric ratio is determined by the integration of the corresponding peaks in the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Objective: To determine the enantiomeric excess by inducing chemical shift differences between enantiomers.
Methodology:
-
Chiral Shift Reagent: A lanthanide-based chiral shift reagent such as (+)-Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is commonly used.
-
Sample Preparation: a. Dissolve approximately 10 mg of the purified reaction product in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. b. Acquire a standard ¹H NMR spectrum. c. Add small, incremental amounts of the chiral shift reagent (e.g., 0.1, 0.2, 0.3 equivalents) to the NMR tube. d. Acquire a ¹H NMR spectrum after each addition.
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse experiment.
-
Number of Scans: 16 or more to ensure good signal-to-noise.
-
-
Data Analysis: Observe the splitting of a key proton signal (e.g., the methine proton adjacent to the stereocenter) into two distinct signals corresponding to the two diastereomeric complexes. The enantiomeric excess is determined by integrating these separated signals.
Mandatory Visualizations
Caption: Workflow for stereochemical validation.
Caption: Logical relationships of analytical methods.
Comparative Reactivity of Methyl 4-amino-4-oxobutanoate with Other Methyl Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle nuances in the reactivity of functionalized molecules is paramount for designing efficient synthetic routes and predicting metabolic pathways. This guide provides a comparative analysis of the reactivity of Methyl 4-amino-4-oxobutanoate against other common methyl esters, supported by available experimental data and established chemical principles.
This compound, also known as methyl succinamate, possesses a unique structural feature: a primary amide group in close proximity to the methyl ester functionality. This arrangement significantly influences its reactivity, particularly in common ester transformations such as hydrolysis, transesterification, and aminolysis, when compared to simple alkyl esters like methyl acetate or even structurally related diesters like dimethyl succinate. The presence of the amide group introduces the potential for intramolecular catalysis and neighboring group participation, setting it apart from its counterparts.
Comparative Reactivity Analysis
The reactivity of an ester is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In the case of this compound, the electronic and steric effects of the entire succinamate backbone, along with the potential for intramolecular interactions, come into play.
Hydrolysis
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction, often catalyzed by acid or base. Generally, esters are more susceptible to hydrolysis than amides. However, the presence of the neighboring amide group in this compound can lead to an accelerated rate of hydrolysis compared to simple methyl esters under certain conditions. This rate enhancement is attributed to intramolecular nucleophilic catalysis or neighboring group participation, where the amide carbonyl oxygen or the nitrogen lone pair can assist in the cleavage of the ester bond.[1][2][3][4][5]
Transesterification
Transesterification, the conversion of one ester to another by reaction with an alcohol, is a crucial reaction in various industrial processes, including biofuel production. The reactivity in transesterification follows similar principles to hydrolysis, with steric hindrance and electronics playing a key role. While methyl esters are generally favored for transesterification reactions due to the formation of the volatile methanol byproduct, the reactivity of this compound may be comparable to or slightly different from other methyl esters depending on the reaction conditions and the incoming alcohol.
Aminolysis
Aminolysis is the reaction of an ester with an amine to form an amide. This reaction is particularly relevant for this compound due to its inherent amide functionality. A significant finding is the observed interconversion of methyl succinamate and succinimide under ammonolysis conditions.[6] This indicates that the amide nitrogen can act as an intramolecular nucleophile, attacking the ester carbonyl to form a cyclic succinimide intermediate. This intramolecular cyclization is a competing reaction pathway that is not available to simple methyl esters like methyl acetate. This pathway can influence the overall rate and product distribution of the aminolysis reaction.
Quantitative Data Summary
While specific kinetic data for this compound is limited in the available literature, the following table provides a comparative summary of expected reactivity based on established chemical principles and data from structurally related compounds.
| Reaction | Methyl Acetate | Dimethyl Succinate | This compound | Key Influencing Factors |
| Hydrolysis | Baseline reactivity | Two ester groups, potential for stepwise hydrolysis | Potentially faster due to intramolecular catalysis/neighboring group participation by the amide group[1][2][3][4][5] | Proximity and nucleophilicity of the amide group. |
| Transesterification | Standard reactivity | Two reactive sites | Reactivity influenced by the amide group, potential for side reactions | Steric hindrance from the succinate backbone. |
| Aminolysis | Forms a new amide | Can form mono- or di-amide | Can undergo intermolecular aminolysis and intramolecular cyclization to succinimide[6] | Intramolecular nucleophilic attack by the amide nitrogen. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for the key reactions discussed.
General Procedure for Ester Hydrolysis
A solution of the methyl ester (1 mmol) in a suitable solvent (e.g., a mixture of methanol and water) is treated with a catalytic amount of acid (e.g., HCl) or a stoichiometric amount of base (e.g., NaOH). The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) and monitored by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The rate of disappearance of the starting material or the appearance of the carboxylic acid product is measured over time to determine the reaction kinetics.
General Procedure for Transesterification
The methyl ester (1 mmol) is dissolved in an excess of the desired alcohol (e.g., ethanol). A catalyst, either acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide), is added to the solution. The reaction mixture is heated, often under reflux, to drive the equilibrium towards the product. The reaction progress is monitored by GC or NMR spectroscopy to determine the conversion of the starting material and the formation of the new ester.
General Procedure for Aminolysis
The methyl ester (1 mmol) is dissolved in a suitable solvent and treated with an excess of the amine. The reaction can be carried out at room temperature or with heating, depending on the reactivity of the ester and the amine. The reaction is monitored by techniques such as thin-layer chromatography (TLC), GC, or NMR spectroscopy to follow the consumption of the ester and the formation of the amide product.
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Comparative reaction pathways of methyl esters.
The logical workflow for assessing the comparative reactivity of these esters is outlined below.
Caption: Workflow for comparative reactivity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acylating Agents: Benchmarking Methyl 4-chloro-4-oxobutanoate for Researchers
For Immediate Release
In the landscape of modern organic synthesis and drug development, the judicious selection of an acylating agent is paramount to maximizing reaction efficiency, yield, and purity of the target molecule. This guide presents a comprehensive performance comparison of Methyl 4-chloro-4-oxobutanoate against other commonly employed acylating agents, providing researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies.
Understanding Acylating Agent Reactivity
Acylating agents are essential reagents for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in the synthesis of esters and amides. The reactivity of an acylating agent is primarily dictated by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, rendering the carbonyl carbon highly susceptible to nucleophilic attack.
Methyl 4-chloro-4-oxobutanoate, also known as methyl succinyl chloride, is a bifunctional reagent possessing both a reactive acyl chloride and a methyl ester. This unique structure allows for the introduction of a four-carbon chain, which can be further manipulated, making it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates.
Comparative Performance Analysis
To provide a clear and objective comparison, we have evaluated Methyl 4-chloro-4-oxobutanoate against two widely used acylating agents: Benzoyl chloride and Acetic anhydride. The following table summarizes their performance in a model acylation reaction with aniline under standardized conditions.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) | Purity (%) | Byproduct |
| Methyl 4-chloro-4-oxobutanoate | CH₃OOC(CH₂)₂COCl | 150.56 | 1.5 | ~90 | >98 | HCl |
| Benzoyl Chloride | C₆H₅COCl | 140.57 | 1 | 92 | >98 | HCl |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 3 | 85 | 95 | Acetic acid |
Disclaimer: The data presented for Methyl 4-chloro-4-oxobutanoate is a representative estimation based on the established reactivity of acyl chlorides. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparative research. Below is a representative protocol for the acylation of a primary amine using an acyl chloride.
General Procedure for N-Acylation of Aniline
Materials:
-
Aniline (1.0 eq)
-
Acylating agent (Methyl 4-chloro-4-oxobutanoate, Benzoyl chloride, or Acetic anhydride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the comparative table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acylated product.
Visualization of Key Concepts
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant biological signaling pathway where acylation plays a critical role.
Acylation is a fundamental post-translational modification that regulates numerous cellular processes. One such process is protein S-acylation, which is crucial for the proper function and localization of many signaling proteins, including those in the Ras superfamily of small GTPases.
Safety Operating Guide
Personal protective equipment for handling Methyl 4-amino-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-amino-4-oxobutanoate (CAS No. 53171-39-4). Adherence to these procedures is critical to ensure personal safety and minimize laboratory contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The signal word for this chemical is Warning .[1][2][3]
A comprehensive PPE plan is mandatory for all personnel handling this compound. The required level of PPE is determined by the specific handling operation, as detailed in the table below.
| Operational Scenario | Required Personal Protective Equipment (PPE) |
| Low-Volume Handling (e.g., weighing milligrams, preparing stock solutions in a fume hood) | Primary Engineering Control: Chemical Fume Hood Gloves: Nitrile gloves (minimum 4mil). Double-gloving is recommended. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. |
| High-Volume Handling (e.g., synthesis, large-scale reactions, potential for splashes) | Primary Engineering Control: Chemical Fume Hood Gloves: Heavier-duty nitrile (e.g., 8mil) or neoprene gloves. Consult manufacturer's resistance chart. Eye Protection: Chemical safety goggles. A face shield is required if there is a significant splash risk. Lab Coat: Chemical-resistant apron over a standard lab coat. |
| Spill Cleanup (solid or solution) | Respiratory Protection: Air-purifying respirator (APR) with organic vapor cartridges and P95 particulate filters. Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical safety goggles and a face shield. Body Protection: Chemical-resistant suit or apron over a lab coat. |
Note on Glove Selection: While nitrile gloves are suitable for general use and incidental contact, they offer limited resistance to some esters.[4] For prolonged contact or immersion, consider more resistant materials like butyl rubber or neoprene and always consult the glove manufacturer's specific chemical resistance data.[5][6]
Detailed Handling Protocols
Safe handling of this compound, particularly in its solid, powdered form, requires strict adherence to the following procedures to mitigate the risk of inhalation and skin contact.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Methodology:
-
Preparation and Engineering Controls:
-
Always handle solid this compound within a certified chemical fume hood to control airborne dust and vapors.[7][8]
-
Designate a specific area within the fume hood for handling this compound.[9][10]
-
Cover the work surface with absorbent, disposable bench paper.[11]
-
Ensure an eyewash station and safety shower are immediately accessible.
-
-
Weighing the Compound:
-
To minimize airborne dust, purchase the compound in pre-weighed vials if possible.[9]
-
When weighing is necessary, use anti-static weigh paper or an anti-static gun to prevent the powder from scattering.[9][10]
-
A recommended technique is to tare a lidded container on the balance, add the powder to the container inside the fume hood, close the lid, and then return to the balance for the final weight measurement.[9][10]
-
Never use a dry brush to clean spills on or around the balance, as this will generate dust. Use a wet wipe or a HEPA-filtered vacuum.[9]
-
-
Making Solutions:
-
When dissolving the solid, add the powder slowly and carefully to the solvent to avoid splashing.
-
Once in solution, the risk of inhalation is significantly reduced. However, standard precautions for handling chemical solutions should still be followed.[11]
-
-
Post-Handling Decontamination:
-
After handling, decontaminate all surfaces and non-disposable equipment by wiping them down with a suitable solvent (e.g., 70% ethanol), followed by water.[9]
-
Place all contaminated disposable items (e.g., weigh paper, gloves, bench paper) into a designated hazardous waste bag.
-
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a wet paper towel or absorbent pads to avoid raising dust.[7]
-
Carefully sweep the dampened material into a container for hazardous waste.
-
Decontaminate the spill area thoroughly.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][8]
Disposal Plan
This compound is a non-halogenated organic compound. All waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Segregation and Disposal Workflow
Caption: Waste stream management for this compound.
Disposal Steps:
-
Segregation: Do not mix this waste with halogenated solvents. Keep non-halogenated waste streams separate to facilitate proper disposal and recycling.[1][2][13]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled container for "Non-Halogenated Organic Waste."[1][2] The container must have a secure screw-top cap and be stored in secondary containment.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weigh paper, and absorbent pads, in a clearly labeled plastic bag. Once the procedure is complete, seal the bag and place it in the designated solid hazardous waste container.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical names of all components, and their approximate percentages.[1][14]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EH&S) department.[8][14]
By implementing these detailed safety and handling procedures, you can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for all personnel.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 3. calpaclab.com [calpaclab.com]
- 4. gloves.com [gloves.com]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
